4-Amino-3,5-dichloro-2,6-difluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGINUFBBRTGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062665 | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-00-8 | |
| Record name | 3,5-Dichloro-2,6-difluoro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2,6-difluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with an amino group at the 4-position, two chlorine atoms at the 3 and 5-positions, and two fluorine atoms at the 2 and 6-positions.
| Identifier | Value |
| IUPAC Name | 3,5-dichloro-2,6-difluoropyridin-4-amine |
| CAS Number | 22775-99-5 |
| Molecular Formula | C₅H₂Cl₂F₂N₂ |
| Molecular Weight | 200.99 g/mol |
| SMILES | C1(=C(C(=C(N=C1F)Cl)N)Cl)F |
| InChI | InChI=1S/C5H2Cl2F2N2/c6-2-1(9)5(11)3(7)4(10)8-2/h(H2,11) |
| InChI Key | FEXVOHXVNCWJRU-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound is typically supplied as a solid powder. The following table summarizes its key physical properties based on available data.
| Property | Value | Source |
| Appearance | White to off-white powder | |
| Melting Point | 148 - 152 °C | |
| Boiling Point | No data available | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | |
| pKa | No data available | |
| Vapor Pressure | No data available | |
| Density | No data available |
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Qualitative Solubility Testing
Objective: To estimate the solubility of the compound in various solvents.
Methodology:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at ambient temperature.
-
Visually observe if the solid dissolves completely.
-
If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Logical Workflow for Physicochemical Characterization
The characterization of a chemical entity like this compound follows a structured workflow to ensure comprehensive data collection for identity, purity, and physical properties.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Safety and Handling
Based on available safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its primary application in the agrochemical industry.
Physicochemical Properties
This compound is a halogenated pyridine derivative.[1] Its structure consists of a central pyridine ring with an amino group at the 4-position, chlorine atoms at the 3 and 5-positions, and fluorine atoms at the 2 and 6-positions.[1] This specific arrangement of functional groups makes it a valuable building block in organic synthesis.[1]
| Property | Value |
| Molecular Weight | 198.98 g/mol [1], 198.99 g/mol [2][3] |
| Molecular Formula | C₅H₂Cl₂F₂N₂[2][3] |
| CAS Number | 2840-00-8[1][2][4] |
| Appearance | White to off-white solid/crystal[1][2] |
| Melting Point | 112-114 °C[1][5] |
| Boiling Point | 112-114 °C[2][5] |
| Density | 1.7 ± 0.1 g/cm³[2] |
| IUPAC Name | 3,5-dichloro-2,6-difluoro-4-pyridinamine[1][5] |
| InChI Key | BEGINUFBBRTGBH-UHFFFAOYSA-N[1][2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the amination of a polyhalogenated pyridine precursor. The following protocol is based on descriptions found in patent literature for the synthesis of agrochemical intermediates.
Objective: To synthesize this compound from 3,5-dichloro-2,4,6-trifluoropyridine.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methyl-2-pyrrolidone (NMP) or another suitable aprotic solvent
-
Ammonia gas or ammonium hydroxide[6]
-
Reaction vessel suitable for gas introduction and pressure control
-
Filtration apparatus
-
Distillation/Rectification equipment
Procedure:
-
Charge the reaction vessel with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.[3]
-
Cool the mixture to a controlled temperature, for example, 0-5 °C.[6]
-
Introduce ammonia gas into the reaction mixture under controlled pressure.[3] Alternatively, use ammonium hydroxide.[6] The reaction is a nucleophilic aromatic substitution where ammonia displaces the fluorine atom at the 4-position.
-
Maintain the reaction at a controlled temperature (e.g., 80-120°C, depending on the specific process) until completion, which can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, filter the reaction mixture to remove any solid by-products, such as ammonium fluoride (NH₄F).[3]
-
The filtrate, containing the product dissolved in NMP, is then subjected to rectification (fractional distillation under reduced pressure) to separate the solvent from the desired product.[3]
-
Collect the fraction corresponding to this compound, typically at a temperature range of 122-125 °C under 1 KPa vacuum.[3]
Spectroscopic and Chromatographic Analysis
Objective: To confirm the identity and purity of the synthesized this compound.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed. Detection is typically performed using a UV detector. Commercial suppliers often report purity of 99% or higher by HPLC.[7]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for structural elucidation.[1] The IR spectrum would show characteristic peaks for the amino (N-H stretching) and aromatic C-N and C-halogen bonds. Raman spectroscopy provides complementary information about the molecular structure.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition. The compound is expected to show a molecular ion peak ([M+H]⁺) at approximately m/z 199.99.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.[1]
Applications in Agrochemical Synthesis
This compound is a crucial intermediate in the synthesis of the herbicide Fluroxypyr.[1] Fluroxypyr is a post-emergence herbicide used to control broad-leaved weeds in various crops.[3] The synthesis involves converting the amino-pyridine intermediate through subsequent steps into the final herbicidal product.[1]
Caption: Synthesis of Fluroxypyr from Pentachloropyridine.
Mechanism of Action of Fluroxypyr (End-Product)
Fluroxypyr belongs to the synthetic auxin class of herbicides (WSSA Group 4).[8][9] These herbicides mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant. This leads to unregulated cell division and growth, ultimately causing the death of susceptible plants.
The primary mechanism involves the herbicide binding to auxin-binding proteins, which initiates a cascade of events including the stimulation of a plasma membrane H⁺-ATPase. This leads to cell wall loosening and uncontrolled cell elongation. The overstimulation of ethylene production and nucleic acid metabolism also contributes to the herbicidal effect.
Caption: Simplified signaling pathway for synthetic auxin herbicides.
References
- 1. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 2. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 3. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 6. Fluroxypyr synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 2840-00-8 [chemicalbook.com]
- 8. weedscience.org [weedscience.org]
- 9. wssa.net [wssa.net]
Technical Guide: Spectral and Physicochemical Characterization of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its structural and spectral properties, offering a valuable resource for its identification, characterization, and application in complex synthetic pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₂Cl₂F₂N₂ |
| Molecular Weight | 215.99 g/mol |
| CAS Number | 2840-03-1 |
Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.9 | br s | 2H | -NH₂ |
¹³C NMR (Carbon)
| Chemical Shift (δ) ppm | Assignment |
| ~145 (t) | C-F |
| ~125 | C-Cl |
| ~115 | C-NH₂ |
¹⁹F NMR (Fluorine)
| Chemical Shift (δ) ppm | Assignment |
| ~ -70 | F |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 215, 217, 219 | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretch |
| ~1640 | N-H bend |
| ~1550 | Aromatic C=C stretch |
| ~1050 | C-F stretch |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques, as outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
Mass Spectrometry (MS): Mass spectral data were obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a direct insertion probe was used with an ionization energy of 70 eV. For ESI-MS, the sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (NaCl or KBr). Data were collected over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility Profile of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in the synthesis of various chemical compounds. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information, alongside detailed, adaptable experimental protocols for the precise determination of its solubility in various solvents and its acid dissociation constant (pKa). This guide aims to equip researchers with the necessary tools and methodologies to generate robust and reliable physicochemical data essential for drug development and other research applications.
Introduction
This compound is a halogenated aromatic amine with the chemical formula C₅H₂Cl₂F₂N₂. Its structure, featuring both electron-withdrawing halogen atoms and an electron-donating amino group, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile is critical for its application in synthesis, formulation, and biological studies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | |
| Molecular Weight | 198.99 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 112-114 °C | |
| LogP (predicted) | 2.3 | |
| pKa | Not available |
Solubility Profile
Qualitative Solubility
Qualitative solubility data has been reported in several sources. The compound is described as:
-
Slightly soluble in Chloroform and Methanol.
-
Soluble in Acetone and Dimethyl Sulfoxide (DMSO).
Quantitative Solubility
Synthesis
The synthesis of this compound typically involves the amination of a corresponding polychlorofluoropyridine. A general synthetic scheme is illustrated below.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed, adaptable protocols for the experimental determination of the solubility and pKa of this compound.
Workflow for Physicochemical Characterization
The overall workflow for determining the key physicochemical parameters is outlined below.
Caption: Experimental workflow for determining the solubility and pKa of a new chemical entity.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, which is considered the gold standard for solubility determination.
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, chloroform, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Table 2: Example Data Table for Quantitative Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| DMSO | 25 |
Protocol for pKa Determination (Potentiometric Titration)
This protocol describes the determination of the pKa value by monitoring the change in pH upon titration with an acid or base.
Objective: To determine the pKa of the amino group in this compound.
Materials:
-
This compound
-
Co-solvent (e.g., methanol or DMSO, if the compound has low aqueous solubility)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture. Add KCl to maintain a constant ionic strength.
-
Titration: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode. Titrate the solution with the standardized HCl solution, recording the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, a Gran plot or other derivative methods can be used for more accurate determination.
-
Co-solvent Correction: If a co-solvent is used, the apparent pKa (pKa') is measured. The aqueous pKa can be estimated by performing the titration in several co-solvent/water ratios and extrapolating to 0% co-solvent.
Conclusion
While the publicly available data on the solubility of this compound is currently limited to qualitative descriptions, this technical guide provides a framework for researchers to obtain the necessary quantitative data. The detailed experimental protocols for solubility and pKa determination, along with the illustrative workflows, offer a clear path for the comprehensive physicochemical characterization of this important chemical intermediate. The generation of this data will be invaluable for its future applications in drug discovery, agrochemical development, and materials science.
reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine
An In-depth Technical Guide to the Reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine
Introduction
This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring an electron-donating amino group and multiple electron-withdrawing halogen substituents on a pyridine ring, imparts a unique reactivity profile. This compound is primarily recognized as a crucial intermediate in the synthesis of agrochemicals, most notably the herbicide fluroxypyr.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on experimental details and data for researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are summarized below. The compound is a white to off-white solid at room temperature.[2][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2840-00-8 | [1] |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [1] |
| Molecular Weight | 198.99 g/mol | [1] |
| Melting Point | 112-114 °C | [2][5] |
| Boiling Point | 281.7°C at 760 mmHg | [4] |
| Density | 1.697 g/cm³ | [4] |
| pKa | -3.04 (Predicted) | [2] |
| Appearance | White to Off-White Solid | [2][4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2][4] |
Table 2: Spectroscopic Data
| Technique | Expected Observation | Reference |
| ¹H NMR | A broad singlet for the -NH₂ protons is expected around 5 ppm (in DMSO-d₆). | [6] |
| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak ([M+H]⁺) would be observed at approximately m/z 199.99. | [6] |
| UV-Vis Spectroscopy | Electronic transitions analogous to the ¹A₁g → ¹B₂u (2600 Å) and ¹A₁g → ¹B₁u (2100 Å) transitions of benzene are reported. | [6] |
Core Reactivity
The is dominated by the electron-deficient nature of the pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The amino group at the C4 position and the halogen atoms at the C2, C3, C5, and C6 positions dictate the regioselectivity of its reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being highly halogenated, is susceptible to nucleophilic attack. The fluorine atoms at the C2 and C6 positions are generally more reactive and thus better leaving groups in SNAr reactions compared to the chlorine atoms at the C3 and C5 positions.[6] This differential reactivity allows for selective functionalization.
The electron-donating amino group at the C4 position directs nucleophilic attack to the ortho positions (C3 and C5). However, the presence of halogens at all other positions makes the entire ring electron-deficient and prone to substitution. A key industrial application of this reactivity is the synthesis of a precursor to the herbicide fluroxypyr, which involves a selective hydroxylation reaction where one of the fluorine atoms is displaced.[7][8]
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution
Due to the strongly electron-withdrawing nature of the two fluorine and two chlorine atoms, the pyridine ring is highly deactivated towards electrophilic attack. The electron-donating amino group would typically direct electrophiles to the ortho positions (C3 and C5), but these positions are already occupied by chlorine atoms.[6] Consequently, electrophilic aromatic substitution on the ring is highly unlikely under standard conditions.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The halogen substituents on the pyridine ring serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The 2,6-difluoro groups can lead to reduced steric hindrance, potentially enabling efficient couplings.[6] However, the electron-withdrawing nature of the halogens can also deactivate the ring towards certain metal-mediated reactions.[6] The relative reactivity of the C-F and C-Cl bonds in such reactions would depend on the specific catalytic system employed. While specific studies on this molecule are limited, related dichloropyridines have shown selective cross-coupling at the C4 position under ligand-free Jeffery conditions.[9]
Reactions Involving the Amino Group
The amino group at the C4 position can potentially undergo reactions typical of aromatic amines. However, its nucleophilicity is reduced by the electron-withdrawing effects of the halogenated ring. While not extensively documented for this specific molecule, reactions like conversion to an azide could be a precursor for generating pyridylnitrenes, which are known reactive intermediates.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are protocols derived from patent literature for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis via Amination of 3,5-dichloro-2,4,6-trifluoropyridine
This procedure describes the synthesis of the title compound from a perhalogenated pyridine precursor.
-
Reaction Setup: A suitable reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and a solvent such as N-Methyl-2-pyrrolidone (NMP).[8][10]
-
Amination: Ammonia gas is passed through the solution. The reaction temperature is maintained between 0-5 °C.[10] The reaction is allowed to proceed until completion, which can be monitored by techniques like TLC or GC.
-
Workup: Upon completion, the reaction mixture is filtered to remove the by-product, ammonium fluoride (NH₄F).[8][10]
-
Purification: The filtrate, containing the product and solvent, is subjected to rectification (distillation under reduced pressure). The fraction collected at 122-125 °C / 1 Kpa is this compound.[8] Typical yields for such amination reactions are in the range of 50-70%.[6]
Protocol 2: Hydroxylation for Fluroxypyr Synthesis
This protocol details the selective nucleophilic substitution of a fluoride with a hydroxide, a key step in synthesizing the herbicide fluroxypyr.
-
Reaction Setup: To a reactor containing this compound (e.g., 95.36g), an aqueous solution of potassium hydroxide (e.g., 637.20g of 11% KOH) is added.[7] The molar ratio of the pyridine to KOH is typically between 1:2.5 and 1:3.[10]
-
Hydroxylation: The mixture is heated to reflux for a period of 1.5 to 2.5 hours.[7][10]
-
Workup: After the reaction is complete, heating is stopped. The mixture is cooled and centrifuged to separate the solid product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate, from the mother liquor.[7][8]
-
Subsequent Steps: The resulting potassium salt is then typically used in a condensation reaction with an appropriate electrophile (like ethyl chloroacetate) to continue the synthesis of fluroxypyr or its esters.[7][10]
Quantitative Data Summary
The following table summarizes quantitative data from the described experimental protocols.
Table 3: Reaction Parameters and Yields
| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield | Reference |
| Amination | 3,5-dichloro-2,4,6-trifluoropyridine, NH₃ | NMP | 0-5 | - | This compound | 50-70% (Typical) | [6][10] |
| Hydroxylation | This compound, KOH(aq) | Water | Reflux | 1.5 - 2.5 | Potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate | >86% (for final product after subsequent steps) | [7][10] |
Synthetic Applications and Workflows
The primary industrial application of this compound is as a key building block for the synthesis of the herbicide fluroxypyr.[7][8] Fluroxypyr is used to control broad-leaved weeds in agriculture.[7]
Caption: Synthetic workflow for Fluroxypyr starting from a perhalogenated pyridine.
Safety and Handling
Proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Use of gloves, safety goggles, and a lab coat is recommended. Work should be conducted in a well-ventilated fume hood to avoid inhalation.[4]
-
Storage: The compound should be stored in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It should be kept in a dark place at room temperature.[2][6]
Conclusion
This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, with the fluorine atoms at the C2 and C6 positions being the most labile. This selective reactivity has been effectively exploited in the large-scale synthesis of the herbicide fluroxypyr. The presence of multiple halogen atoms also opens avenues for functionalization via modern cross-coupling methodologies, making it a valuable building block for the synthesis of complex, highly substituted pyridine derivatives for applications in agrochemicals, pharmaceuticals, and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 2840-00-8 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 2840-00-8 [chemicalbook.com]
- 6. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 7. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 8. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
The Untapped Potential of 4-Amino-3,5-dichloro-2,6-difluoropyridine Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – While 4-Amino-3,5-dichloro-2,6-difluoropyridine is primarily recognized as a key intermediate in the synthesis of agrochemicals, a comprehensive review of related halogenated pyridines suggests a significant and underexplored potential for its derivatives in the realm of therapeutic drug discovery.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the prospective biological activities of this compound derivatives, drawing parallels from structurally similar compounds and outlining potential avenues for future research.
The strategic incorporation of halogen atoms, such as chlorine and fluorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Halogenation can improve metabolic stability, membrane permeability, and binding affinity to biological targets, making the this compound core a promising starting point for the development of novel therapeutics.[1]
Potential Therapeutic Applications
Based on the biological activities reported for analogous substituted aminopyridine compounds, derivatives of this compound could foreseeably exhibit a range of therapeutic effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
A significant body of research points to the potential of substituted aminopyridines and related heterocyclic compounds as potent anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Numerous aminopyrimidine and quinazoline derivatives have been developed as EGFR inhibitors for the treatment of various cancers.[2][3] The 4-amino-substituted pyridine core could serve as a scaffold to design novel EGFR inhibitors.
-
p38 MAP Kinase: 2,6-Diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways implicated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Substituted aminopyrimidines have been shown to be potent and selective inhibitors of CDKs, which are critical for cell cycle progression.
-
c-Met Kinase: N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation, survival, and metastasis.
The general structure-activity relationship (SAR) for many pyridine-based kinase inhibitors suggests that substitutions on the amino group and the pyridine ring are critical for potency and selectivity.
Experimental Protocols: A Roadmap for Investigation
To explore the potential biological activities of novel this compound derivatives, a systematic approach to synthesis and screening is essential. The following outlines general experimental protocols that can be adapted for the evaluation of these compounds.
General Synthesis of N-Substituted Derivatives
Derivatives of this compound can be synthesized through standard cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a variety of aryl, heteroaryl, or alkyl substituents at the 4-amino position.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of N-substituted derivatives.
In Vitro Anticancer Screening
A primary step in evaluating the anticancer potential of newly synthesized derivatives is to screen them against a panel of human cancer cell lines.
Typical Experimental Workflow for Anticancer Screening:
Caption: Workflow for in vitro anticancer screening.
Detailed Methodologies:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Kinase Inhibition Assays
To investigate the mechanism of action of promising anticancer compounds, in vitro kinase inhibition assays are performed.
General Kinase Assay Workflow:
Caption: Workflow for in vitro kinase inhibition assays.
Example Protocol: ADP-Glo™ Kinase Assay (Promega):
-
Set up kinase reactions in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of the inhibitor.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing
The potential antimicrobial activity of the derivatives can be assessed using standard methods such as broth microdilution.
Methodology for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Involvement
Given the prevalence of aminopyridine-based compounds as kinase inhibitors, a primary area of investigation for the biological activity of this compound derivatives would be their interaction with key signaling pathways implicated in cancer and inflammation.
Hypothesized Signaling Pathway Modulation:
Caption: Hypothesized modulation of kinase signaling pathways.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the extensive research on structurally related aminopyridine compounds provides a strong rationale for their investigation as a novel class of therapeutic agents. The highly halogenated core of this compound class presents a unique opportunity to develop potent and selective modulators of key biological targets. This guide provides a foundational framework for initiating research programs aimed at unlocking the therapeutic potential of these promising, yet underexplored, chemical entities. Future studies involving the synthesis of diverse derivative libraries and their systematic screening are warranted to fully elucidate their biological activities and potential for clinical development.
References
- 1. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Safety and Hazards of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, hazards, and handling of 4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS No. 2840-00-8), a key intermediate in the synthesis of various chemical compounds, including the herbicide Fluroxypyr.[1] Adherence to strict safety protocols is essential when working with this compound due to its potential health and environmental hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [2][3][4] |
| Molecular Weight | 198.99 g/mol | [2][3][4] |
| Appearance | White to off-white solid/crystal | [2][4] |
| Melting Point | 112-114 °C | [4] |
| Boiling Point | 281.7 °C at 760 mmHg | [4] |
| Density | 1.7 g/cm³ | [2] |
| Flash Point | 124.2 °C | [4] |
| Vapor Pressure | 0.0035 mmHg at 25°C | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The key hazard classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Warning |
| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life |
| (None) |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |
| (None) |
Source: Information compiled from multiple Safety Data Sheets.[4][5]
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage are paramount to minimize exposure and risk.
Handling:
-
Use in a well-ventilated area or in a fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Storage:
-
Keep in airtight containers.[6]
-
Store under an inert gas (e.g., Nitrogen or Argon) to prevent degradation.[6]
-
Avoid extremes of temperature and direct sunlight.[5]
-
Incompatible materials include strong oxidizing agents.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.
Emergency and First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Consult a physician if necessary.[5] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, call a physician.[5] |
| Ingestion | Rinse mouth. Drink plenty of water. Do NOT induce vomiting. If symptoms persist, call a physician.[5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[5]
Toxicological Information
The primary acute toxicological concerns are harm if swallowed or in contact with skin.[4] No specific LD50 or LC50 values for this compound were found in the reviewed safety data sheets. The hazard classification is based on the GHS criteria. The compound's metabolite, 4-amino-3,5-dichloro-6-methyl picolinic acid, has shown plant toxicity, indicating potential bioactivity that necessitates careful handling.[6]
Experimental Protocols
Detailed toxicological studies for this specific compound are not publicly available. However, the acute oral toxicity is typically determined using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are:
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into one of a series of toxicity classes based on fixed LD50 cut-off values.[7][8] The method aims to use the minimum number of animals to obtain sufficient information on the acute toxicity of a substance.[9]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[10]
A general workflow for such an experiment is as follows:
-
Dose Preparation: The test substance is prepared at a specific concentration, typically in an aqueous vehicle. If not soluble in water, other vehicles may be used, provided their toxicological properties are known.[8]
-
Animal Selection and Dosing: A small group of a single sex of rodents (often females) is used for the initial step.[7] The substance is administered orally in a single dose.
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, respiratory and nervous system function, and behavior.[10]
-
Endpoint Determination: The number of animals that show clear signs of toxicity or mortality determines the next step in the procedure, which may involve testing at a higher or lower dose level.
-
Classification: Based on the outcome of the stepwise procedure, the substance is assigned a GHS toxicity category.
Logical Workflows
As specific signaling pathway information for the toxicity of this compound is not available, the following diagrams illustrate a general workflow for chemical hazard assessment and a logical decision tree for emergency response based on the known hazards of this compound.
Caption: General workflow for chemical hazard assessment.
Caption: Emergency response decision tree for exposure incidents.
References
- 1. This compound | 2840-00-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's properties, commercial availability, synthesis, and primary applications, with a focus on its role in the production of the herbicide fluroxypyr.
Chemical Properties and Commercial Availability
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below. This compound is available from a range of commercial suppliers, catering to various research and development needs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2840-00-8 |
| Molecular Formula | C₅H₂Cl₂F₂N₂ |
| Molecular Weight | 198.99 g/mol |
| Appearance | White to off-white crystalline solid.[1][2] |
| Melting Point | 112-114 °C.[2] |
| Boiling Point | 281.7 °C at 760 mmHg (Predicted) |
| Density | 1.7 ± 0.1 g/cm³ (Predicted).[1] |
| Solubility | Slightly soluble in chloroform and methanol. |
| InChI Key | BEGINUFBBRTGBH-UHFFFAOYSA-N. |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Check website for details | Research and bulk quantities. |
| Oakwood Chemical | Check website for details | 250mg, 1g, and larger quantities.[3] |
| ChemicalBook | 99% min, 99%+ HPLC | Grams to Kilograms.[4] |
| Echemi | Check website for details | Bulk quantities from various traders.[1] |
| Benchchem | Check website for details | Research quantities.[5] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the amination of a more halogenated pyridine precursor. The most common starting material is 3,5-dichloro-2,4,6-trifluoropyridine.
Experimental Protocol: Synthesis via Amination
This protocol is based on methodologies described in the patent literature.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Ammonia gas
-
Potassium hydroxide (KOH) aqueous solution (for subsequent steps)
Procedure:
-
In a suitable reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.
-
Pass ammonia gas through the solution. The reaction is typically carried out at a controlled temperature, for example, between 0-5 °C.[6]
-
Upon completion of the reaction, filter the reaction mixture to remove the ammonium fluoride byproduct.
-
The filtrate, containing the product, solvent, and any unreacted starting material, is then subjected to rectification (distillation under reduced pressure).
-
Collect the fraction at 122-125 °C / 1 kPa to obtain this compound.[6][7]
Purification: The primary method of purification described is fractional distillation under reduced pressure (rectification).[7] For laboratory scale, recrystallization from a suitable solvent system, such as ethanol/water or a hydrocarbon solvent, could be explored to obtain higher purity, though specific conditions are not detailed in the available literature.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic characteristics are expected.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the amino (-NH₂) protons. The chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | Multiple signals corresponding to the five distinct carbon atoms in the pyridine ring, with splitting patterns influenced by the attached fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms at the 2 and 6 positions. |
| Mass Spectrometry (HRMS) | An exact mass measurement of the molecular ion [M+H]⁺ consistent with the elemental composition C₅H₂Cl₂F₂N₂. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, as well as C-N, C-C, C-Cl, and C-F stretching and bending vibrations of the substituted pyridine ring.[5] |
Applications in Agrochemical Synthesis: The Fluroxypyr Pathway
The predominant industrial application of this compound is as a crucial intermediate in the synthesis of the herbicide fluroxypyr.[2][4]
Experimental Protocol: Synthesis of a Fluroxypyr Precursor
The following steps outline the conversion of this compound to a precursor of fluroxypyr, based on patent literature.
Materials:
-
This compound
-
Potassium hydroxide (KOH) aqueous solution (e.g., 11%)
-
Ethyl chloroacetate
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Hydroxylation: React this compound with an aqueous solution of KOH under reflux for approximately 2 hours. This selectively replaces one of the fluorine atoms with a hydroxyl group, which exists as a potassium salt.[7][8]
-
Condensation: The resulting potassium phenolate intermediate is then reacted with ethyl chloroacetate in a solvent such as NMP. This condensation reaction forms the ethyl ester of the pyridinyloxyacetic acid derivative, a direct precursor to fluroxypyr.[8]
The overall synthetic pathway from the starting material to fluroxypyr is depicted in the following diagram.
Biological Activity and Signaling Pathways
While some substituted aminopyridines are explored in medicinal chemistry for their potential as kinase inhibitors or for other therapeutic applications, the primary biological relevance of this compound is through its conversion to the herbicide fluroxypyr.[9] Therefore, the relevant signaling pathway is its mode of action in target plant species.
Mechanism of Action of Fluroxypyr: A Synthetic Auxin
Fluroxypyr is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, which is a key regulator of plant growth and development.
Signaling Pathway in Plants:
-
Uptake: Fluroxypyr is absorbed by the leaves and stems of broadleaf weeds.
-
Binding to Auxin Receptors: Inside the plant cells, fluroxypyr binds to and activates auxin receptors.
-
Disruption of Gene Expression: This activation leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and disorganized cell growth and division.
-
Physiological Effects: The plant exhibits symptoms of epinastic growth (twisting and curling of stems and leaves), followed by cessation of growth and ultimately, plant death.
This targeted mode of action provides selectivity, as grasses are generally less susceptible to this type of hormonal disruption.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 2840-00-8 [m.chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | 2840-00-8 [chemicalbook.com]
- 5. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 6. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 7. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine: History, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key halogenated pyridine intermediate. The document details its historical development, primary synthesis routes with explicit experimental protocols, and a thorough characterization of its physicochemical and spectroscopic properties. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for chemists and researchers involved in the synthesis and application of complex molecules, particularly in the agrochemical and pharmaceutical industries.
Introduction and Historical Context
This compound (CAS No. 2840-00-8) is a polysubstituted pyridine derivative of significant industrial importance.[1] Its structure, featuring a pyridine ring with amino, dichloro, and difluoro substituents, makes it a versatile building block in organic synthesis.
The development of this compound is intrinsically linked to the agrochemical industry, specifically to the synthesis of the herbicide fluroxypyr.[1] Fluroxypyr is a widely used herbicide for the control of broad-leaved weeds in cereal crops.[1] The synthesis of fluroxypyr often proceeds through the intermediacy of this compound, highlighting the compound's critical role in modern agriculture.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2840-00-8 | [1] |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [2] |
| Molecular Weight | 198.99 g/mol | [2] |
| Physical Form | White to off-white solid/crystal | [3] |
| Melting Point | 112-114 °C | [4] |
| Boiling Point | 112-113 °C (Predicted) | [3] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |
| IUPAC Name | 3,5-dichloro-2,6-difluoro-4-pyridinamine | [5] |
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. While experimentally obtained spectra are not consistently published in detail, predicted data and typical spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations | Reference(s) |
| ¹H NMR | A broad singlet for the -NH₂ protons is expected around 5 ppm (in DMSO-d₆). | [4] |
| ¹³C NMR | The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants. | |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the amino group are expected in the range of 3300-3500 cm⁻¹. C-Cl and C-F stretching vibrations will also be present. | [4] |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum is expected to show a molecular ion peak ([M+H]⁺) at approximately m/z 199.99. | [4] |
Synthesis of this compound
The most common and industrially relevant synthetic routes to this compound start from either pentachloropyridine or 3,5-dichloro-2,4,6-trifluoropyridine.
Synthesis from 3,5-dichloro-2,4,6-trifluoropyridine (TFP)
This is a widely used method involving the selective amination of 3,5-dichloro-2,4,6-trifluoropyridine. The reaction is a nucleophilic aromatic substitution where ammonia displaces the fluorine atom at the 4-position of the pyridine ring.
Experimental Protocol:
A detailed experimental protocol derived from patent literature is as follows:[2]
-
Reaction Setup: To a suitable reactor, add 3,5-dichloro-2,4,6-trifluoropyridine and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Amination: Pass ammonia gas through the reaction mixture. The reaction temperature is typically maintained between 80-120 °C under controlled pressure.[4]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any solid by-products, such as ammonium fluoride.
-
The filtrate, containing the product, solvent, and any unreacted starting material, is then subjected to fractional distillation under reduced pressure.
-
Collect the fraction at 122-125 °C / 1 kPa to obtain pure this compound.[6]
-
Synthesis from Pentachloropyridine
An alternative route involves a two-step process starting from the more readily available pentachloropyridine. This process first involves a fluorination step followed by amination.
Experimental Protocol:
This two-step protocol is also described in patent literature:[1]
Step 1: Fluorination of Pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine
-
Reaction Setup: In a reactor, mix pentachloropyridine with potassium fluoride in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
Fluorination: Heat the mixture to a high temperature, typically in the range of 150-200 °C, to facilitate the halogen exchange reaction.
-
Isolation of TFP: After the reaction is complete, the intermediate 3,5-dichloro-2,4,6-trifluoropyridine can be isolated by distillation.
Step 2: Amination of 3,5-dichloro-2,4,6-trifluoropyridine
The amination of the resulting TFP is then carried out as described in section 3.1.
Applications in Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide fluroxypyr. The synthesis involves the reaction of this compound with a suitable reagent to introduce the oxyacetic acid side chain.
The general workflow for the synthesis of fluroxypyr is depicted below:
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin.[3] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a crucial intermediate in the synthesis of the widely used herbicide fluroxypyr. Its synthesis, primarily from 3,5-dichloro-2,4,6-trifluoropyridine or pentachloropyridine, is well-established in industrial processes. This guide provides researchers and scientists with a comprehensive overview of its history, synthesis, and key chemical data, serving as a valuable resource for those working with this important compound. Further research into its reactivity and potential applications in other areas of chemical synthesis could unveil new opportunities for this versatile molecule.
References
- 1. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 5. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 6. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
In-Depth Technical Guide: 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with amino, chloro, and fluoro groups, makes it a versatile building block for the synthesis of a range of functional molecules. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals and as a scaffold for potential therapeutic agents.
IUPAC Nomenclature and Chemical Properties
The systematic IUPAC name for this compound is 3,5-dichloro-2,6-difluoropyridin-4-amine . It is also commonly referred to as this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2840-00-8 | [1][2][3] |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [1] |
| Molecular Weight | 198.99 g/mol | [1] |
| Appearance | White to off-white solid/crystal powder | [3][4] |
| Melting Point | 112-114 °C | [1][3][5] |
| Boiling Point | 281.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.697 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| InChI Key | BEGINUFBBRTGBH-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Predicted and Analog-Based)
| Spectroscopic Technique | Predicted/Expected Data |
| ¹H-NMR | A broad singlet for the -NH₂ protons. |
| ¹³C-NMR | Signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating amino group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), along with bands corresponding to C-C and C-N stretching of the pyridine ring, and C-Cl and C-F stretching. |
| Mass Spectrometry | A molecular ion peak ([M]⁺) is expected around m/z 199, corresponding to the molecular weight of the compound. High-resolution mass spectrometry would confirm the elemental composition.[6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the amination of a polyhalogenated pyridine precursor. The following is a representative protocol based on patent literature.[7]
Reaction:
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Ammonia gas
Procedure:
-
In a suitable reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.
-
Pass a stream of ammonia gas through the solution. The reaction is typically carried out at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, filter the reaction mixture to remove any solid by-products.
-
The filtrate, containing the product dissolved in NMP, is then subjected to fractional distillation under reduced pressure.
-
Collect the fraction corresponding to this compound. A patent describes the collection of the product at a temperature range of 122-125°C under a pressure of 1 Kpa.[7]
Synthesis of Fluroxypyr from this compound
This compound is a key intermediate in the synthesis of the herbicide fluroxypyr. The process generally involves hydrolysis followed by condensation.
Step 1: Hydrolysis
Reaction:
Procedure based on patent information: [8]
-
To a solution of this compound, add an aqueous solution of potassium hydroxide (e.g., 11% KOH).
-
Heat the mixture to reflux for a specified period (e.g., 2 hours).
-
Cool the reaction mixture to allow the product to precipitate.
-
Isolate the solid product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate, by filtration or centrifugation.
Step 2: Condensation
Reaction:
Procedure based on patent information: [8]
-
The potassium salt from Step 1 is subjected to vacuum distillation to remove residual water.
-
The dried salt is then reacted with ethyl chloroacetate.
-
The reaction mixture is heated to drive the condensation reaction to completion.
-
The final product, a precursor to fluroxypyr, is then purified from the reaction mixture.
Applications in Agrochemicals and Drug Development
Agrochemicals
The primary application of this compound is as a crucial intermediate in the manufacture of the herbicide fluroxypyr.[9] Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in various crops.
Mechanism of Action of Fluroxypyr: Auxin Mimicry
Fluroxypyr belongs to the class of synthetic auxin herbicides. Its mechanism of action involves mimicking the natural plant growth hormone auxin.
Caption: Mechanism of action of fluroxypyr as a synthetic auxin.
Potential in Drug Development
The substituted pyridine scaffold is a common motif in many biologically active compounds. While this compound itself is not a therapeutic agent, its derivatives are of interest in drug discovery.
Anticancer Potential of Pyridine Derivatives
Numerous studies have explored the anticancer properties of various pyridine derivatives. The mechanisms of action are often multifaceted and can involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Some pyridine derivatives have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint, and to trigger apoptosis (programmed cell death).[10] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[10]
Caption: Potential anticancer signaling pathways modulated by pyridine derivatives.
Antimicrobial Potential of Halogenated Pyridines
The presence of halogen atoms in a heterocyclic scaffold can significantly influence the antimicrobial activity of a compound. Halogenated pyridines have been investigated for their potential as antibacterial and antifungal agents. The proposed mechanisms of action can vary but may include the disruption of microbial membranes, inhibition of essential enzymes, or interference with quorum sensing pathways.[11]
Summary and Future Perspectives
This compound is a valuable chemical intermediate with a primary role in the agrochemical industry. Its utility as a precursor to the herbicide fluroxypyr is well-established. Furthermore, the structural motifs present in this molecule make it an attractive starting point for the synthesis of novel compounds with potential applications in medicine. Future research may focus on the development of more efficient and environmentally friendly synthetic routes to this compound and the exploration of the biological activities of its derivatives, particularly in the areas of oncology and infectious diseases. The elucidation of specific structure-activity relationships and mechanisms of action will be crucial for the rational design of new and effective therapeutic agents based on this versatile pyridine scaffold.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 2840-00-8 [sigmaaldrich.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 2840-00-8 [m.chemicalbook.com]
- 6. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 7. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 9. This compound | 2840-00-8 [chemicalbook.com]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in the preparation of various agrochemicals and pharmaceuticals.[1][2] The synthetic routes outlined below are based on established chemical literature and offer reliable methods for laboratory and potential scale-up production.
Introduction
This compound is a crucial building block, notably in the synthesis of herbicides.[1][2] Its preparation typically involves a multi-step process starting from more readily available polychlorinated pyridines. The primary synthetic strategy involves the sequential fluorination and amination of a pentachloropyridine precursor. This document details the key reactions, provides experimental protocols, and summarizes the quantitative data associated with these transformations.
Synthetic Pathway Overview
The most common and well-documented synthetic route to this compound commences with pentachloropyridine (PCPy). The overall transformation can be conceptually divided into two main stages:
-
Fluorination: Replacement of chlorine atoms with fluorine on the pyridine ring.
-
Amination: Introduction of an amino group at the C4 position.
A key intermediate in this process is 3,5-dichloro-2,4,6-trifluoropyridine. The overall synthetic scheme is depicted below.
Caption: Overall synthetic scheme for this compound.
Key Synthetic Steps and Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine
The initial step involves the partial fluorination of pentachloropyridine using an alkali-metal fluoride, typically potassium fluoride (KF). The choice of solvent is critical for the success of this reaction, with a mixture of an aprotic amide and an aromatic hydrocarbon being particularly effective.[1]
Experimental Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add pentachloropyridine (PCPy), potassium fluoride (KF), and a phase transfer catalyst such as tetramethylammonium chloride (TMAC) in a solvent mixture of an aprotic amide (e.g., N,N-dimethylacetamide - DMAC or N-methyl-2-pyrrolidone - NMP) and an aromatic hydrocarbon (e.g., toluene).[1]
-
Heat the mixture to distill off any residual water with the aromatic hydrocarbon.[1]
-
After removing the water, heat the reaction mixture to a temperature between 80°C and the reflux temperature of the solvent mixture for several hours to facilitate the chlorine-fluorine exchange.[1]
-
Upon completion of the reaction (monitored by GC or TLC), cool the mixture and filter off the solid salts.
-
The filtrate, containing the desired 3,5-dichloro-2,4,6-trifluoropyridine, can be carried forward to the next step, or the product can be isolated by fractional distillation.[1]
Step 2: Synthesis of this compound
The intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, is then subjected to amination to introduce the amino group at the 4-position of the pyridine ring. This is typically achieved by reaction with ammonia in a suitable solvent.[2]
Experimental Protocol:
-
In a pressure reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a solvent such as N-methyl-2-pyrrolidone (NMP).[2]
-
Cool the solution (e.g., to 0-5°C) and introduce ammonia gas into the reactor.[3]
-
Allow the reaction to proceed until completion, which can be monitored by analyzing the disappearance of the starting material.
-
After the reaction is complete, filter the reaction mixture to remove the ammonium fluoride byproduct.[2]
-
The filtrate is then subjected to rectification under reduced pressure to isolate the this compound.[2][3] A fraction collected at 122-125°C / 1 kPa is reported to be the target compound.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for a one-pot synthesis of this compound starting from pentachloropyridine without the isolation of the intermediate.[1]
| Parameter | Value | Reference |
| Starting Material | Pentachloropyridine (PCPy) | [1] |
| Key Reagents | Potassium Fluoride (KF), Ammonia (NH₃) | [1] |
| Solvent System | Toluene and Dimethylacetamide (DMAC) | [1] |
| Reaction Temperature | Fluorination: 135°C | [1] |
| Overall Yield | 83 mol% (based on PCPy) | [1] |
| Product Purity | 94.2% | [1] |
| Major Isomeric Impurity | 2-Amino-3,5-dichloro-4,6-difluoropyridine (5.8%) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthetic routes presented provide a robust framework for the preparation of this compound. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the fluorination step, and the effective purification of the final product. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a halogenated pyridine derivative that serves as a key chemical intermediate. Its highly substituted and activated ring structure makes it a versatile building block in organic synthesis. The presence of amino, chloro, and fluoro groups provides multiple reaction sites for nucleophilic aromatic substitution and other transformations. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role in the agrochemical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2840-00-8 |
| Molecular Formula | C₅H₂Cl₂F₂N₂ |
| Molecular Weight | 198.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 112-114 °C |
| Boiling Point | 112-113 °C |
| Solubility | Slightly soluble in chloroform and methanol |
Applications in Agrochemical Synthesis
The predominant application of this compound is as a crucial intermediate in the synthesis of the herbicide Fluroxypyr and its esters, such as Fluroxypyr-meptyl.[1][2] Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in various crops, including cereals and pastures.
Synthesis of Fluroxypyr Esters
The synthesis of Fluroxypyr esters from this compound typically involves a two-step process:
-
Hydroxylation: The initial step is a nucleophilic aromatic substitution reaction where one of the fluorine atoms (at the 2- or 6-position) is displaced by a hydroxide group. This reaction is typically carried out using an aqueous solution of a strong base like potassium hydroxide (KOH).
-
Etherification/Esterification: The resulting pyridinol intermediate is then reacted with an appropriate chloroacetate ester (e.g., ethyl chloroacetate or methylheptyl chloroacetate) to form the corresponding Fluroxypyr ester.
An alternative one-pot synthesis method has also been developed to streamline the process.
Experimental Workflow for Fluroxypyr Ester Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of Fluroxypyr esters from this compound.
Caption: General workflow for the two-step synthesis of Fluroxypyr ethyl ester.
Experimental Protocols
The following are detailed protocols for the key synthetic steps in the preparation of Fluroxypyr and its esters, based on information from patent literature.[3][4][5]
Protocol 1: Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate (Hydroxylation)
This protocol describes the hydroxylation of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) aqueous solution (e.g., 11%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Centrifuge
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound and the KOH aqueous solution. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.
-
Heat the mixture to reflux with stirring. Maintain reflux for approximately 2 to 2.5 hours.
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Separate the resulting solid product from the mother liquor by centrifugation.
-
The solid product is Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, which can be used in the next step.
Protocol 2: Synthesis of Fluroxypyr Ethyl Ester (Condensation)
This protocol details the condensation of the pyridinate salt with ethyl chloroacetate.
Materials:
-
Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate (from Protocol 1)
-
Ethyl chloroacetate
-
N-Methyl-2-pyrrolidone (NMP) or another suitable solvent
-
Reaction vessel with distillation setup
-
Vacuum pump
Procedure:
-
Place the Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate in a suitable reaction vessel.
-
Add a solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Perform a vacuum distillation to remove any residual water. The water content should be controlled to below 1000 ppm.
-
Add ethyl chloroacetate to the reaction mixture. The molar ratio of ethyl chloroacetate to the pyridinate salt is typically between 1:1 and 1.2:1.
-
Heat the reaction mixture to facilitate the condensation reaction. Reaction temperatures can range from 60 to 150 °C, and the reaction time is typically between 8 and 15 hours.[4]
-
Upon completion of the reaction, the crude product can be purified. This may involve steps such as washing with water, layer separation, and drying.[4]
Protocol 3: Synthesis of Fluroxypyr-meptyl via Transesterification
This protocol describes the synthesis of Fluroxypyr-meptyl from a methyl ester precursor.[3]
Materials:
-
Methyl ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetate
-
1-Methylheptanol (2-octanol)
-
Tetrabutyl titanate (catalyst)
-
Flask with a stirrer, Vigreux column, and distillation head
-
Vacuum pump
Procedure:
-
Combine methyl ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetate and an excess of 1-methylheptanol in the reaction flask.
-
Heat the solution to approximately 130 °C under reduced pressure (e.g., 10 kPa) to remove any residual water.
-
Add a catalytic amount of tetrabutyl titanate.
-
Heat the mixture to about 150 °C under reduced pressure (e.g., 60 kPa) for approximately 6 hours, distilling off the methanol as it is formed.
-
After the reaction is complete, slowly reduce the pressure to around 3.3 kPa and remove the excess 1-methylheptanol by distillation.
-
The residue is the crude Fluroxypyr-meptyl product.
Quantitative Data
The following table summarizes reaction parameters and reported yields for the synthesis of Fluroxypyr and its intermediates.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydroxylation | This compound | KOH (aq) | Water | Reflux | 2 - 2.5 | - |
| Condensation | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | Ethyl chloroacetate | NMP | 60 - 150 | 8 - 15 | ~79.3% (for ethyl ester)[4] |
| Transesterification | Methyl ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetate | 1-Methylheptanol, Tetrabutyl titanate | - | 150 | 6 | ~98.7%[3] |
Applications in Medicinal Chemistry
While halogenated pyridines are a significant scaffold in drug discovery due to their ability to modulate physicochemical properties like metabolic stability and lipophilicity, there is limited specific information in the public domain on the use of this compound as a direct intermediate in the synthesis of pharmaceutical compounds. Its primary and well-documented application remains in the agrochemical sector. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance efficacy and pharmacokinetic profiles.[6][7]
Mode of Action of Fluroxypyr
Fluroxypyr acts as a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death.
Signaling Pathway of Fluroxypyr Action
The diagram below illustrates the mode of action of Fluroxypyr in a susceptible plant cell.
References
- 1. This compound | 2840-00-8 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis routes of Fluroxypyr-meptyl [benchchem.com]
- 4. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 5. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 7. nbinno.com [nbinno.com]
Application of 4-Amino-3,5-dichloro-2,6-difluoropyridine in Herbicide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a key intermediate in the synthesis of several commercially important herbicides. Its unique substitution pattern allows for the introduction of various functional groups, leading to the development of potent and selective herbicides. This document provides detailed application notes and experimental protocols for the synthesis of herbicides using this versatile chemical building block, with a primary focus on the synthesis of fluroxypyr and its esters. Fluroxypyr is a post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[1] It functions as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and subsequent death in susceptible weed species.[2][3]
Synthetic Applications and Key Reactions
The primary application of this compound in herbicide synthesis is as a precursor to pyridyloxyacetic acid herbicides, most notably fluroxypyr. The synthesis generally involves a nucleophilic substitution reaction at the C2 position of the pyridine ring, followed by further functionalization.
A common synthetic route involves the condensation of this compound with a glycolate ester in the presence of a base and sometimes a phase-transfer catalyst.[4] This reaction is followed by hydrolysis and subsequent esterification to yield the final herbicidal product.
Herbicide Synthesis Protocols
Protocol 1: Synthesis of Fluroxypyr-meptyl (1-methylheptyl ester)
This protocol describes a two-step synthesis of fluroxypyr-meptyl starting from this compound. The first step involves the synthesis of the intermediate, methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate, followed by a transesterification reaction to produce the final product.
Step 1: Synthesis of Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
This step is adapted from a patented method for synthesizing fluroxypyr esters.[4]
-
Materials:
-
This compound
-
Methyl glycolate
-
Sodium hydroxide (or other suitable base like potassium carbonate)
-
Toluene (or another non-polar solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) - optional but can improve yield.
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve this compound (1.0 eq) in toluene.
-
Add methyl glycolate (1.2 eq) and sodium hydroxide (1.2 eq). If using, add the phase-transfer catalyst (0.05 eq).
-
Heat the mixture to reflux (approximately 80-110 °C) and maintain for 10-14 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the base and any salts. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization or column chromatography. A reported yield for a similar process is in the range of 80-90%.[4]
-
Step 2: Synthesis of Fluroxypyr-meptyl via Transesterification
This step is based on a detailed procedure for the transesterification of the methyl ester intermediate.[5]
-
Materials:
-
Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (from Step 1)
-
1-Methylheptanol (2-octanol)
-
Tetrabutyl titanate (catalyst)
-
-
Procedure:
-
Combine methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (1.0 eq) and an excess of 1-methylheptanol (approx. 3.0 eq) in a flask equipped with a stirrer, distillation head, and thermometer.
-
Heat the solution to approximately 130 °C under reduced pressure (e.g., 10 kPa) to remove any residual water.
-
Add a catalytic amount of tetrabutyl titanate.
-
Heat the mixture to about 150 °C under a higher pressure (e.g., 60 kPa) for approximately 6 hours, continuously distilling off the methanol as it is formed.
-
Once the reaction is complete (monitored by the cessation of methanol distillation), slowly reduce the pressure to remove the excess 1-methylheptanol by distillation.
-
The residue is the final product, fluroxypyr-meptyl. A purity of over 97% and a yield of approximately 98% have been reported for this step.[5]
-
Quantitative Data on Herbicidal Efficacy
The herbicidal efficacy of fluroxypyr has been evaluated against a wide range of broadleaf weeds. The data presented below is a summary from various field studies.
| Weed Species | Common Name | Application Rate of Fluroxypyr | Weed Control Efficacy (%) | Reference |
| Kochia scoparia | Kochia | Not specified | Excellent | [2] |
| Galium aparine | Cleavers (Catchweed Bedstraw) | Not specified | Good | [2] |
| Lactuca serriola | Prickly Lettuce | Not specified | Good | [2] |
| Broadleaf Weeds (general) | - | 1.5 L/ha | 80.75 | [6][7] |
| Broadleaf Weeds (general) | - | 2.0 - 2.5 L/ha | 85.77 - 90.68 | [6][7] |
| Lepyrodiclis holosteoides | - | 2.5 L/ha | Effective Control | [6][7] |
| Scorpiurus muricatus | - | Not specified | Difficult to control | [6][7] |
| Polygonum aviculare | Prostrate Knotweed | Not specified | Difficult to control | [6][7] |
| Malva neglecta | Common Mallow | Not specified | Difficult to control | [6][7] |
| Bifora testiculata | - | Not specified | Difficult to control | [6][7] |
| Broadleaf Weeds (in oil palm) | - | 0.7 - 0.9 L/ha | 73.78 - 74.00 | [8] |
Visualizations
Synthetic Pathway of Fluroxypyr-meptyl
Caption: Synthetic pathway for Fluroxypyr-meptyl.
Experimental Workflow for Herbicide Synthesis
Caption: General experimental workflow for herbicide synthesis.
References
- 1. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 2. Fluroxypyr is Everywhere! | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 3. icl-growingsolutions.com [icl-growingsolutions.com]
- 4. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 5. Synthesis routes of Fluroxypyr-meptyl [benchchem.com]
- 6. Efficacy of Fluroxypyr Compared with Common Broadleaf Herbicides in the Wheat Fields [jpp.um.ac.ir]
- 7. doaj.org [doaj.org]
- 8. jppipa.unram.ac.id [jppipa.unram.ac.id]
Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis
Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a halogenated aminopyridine that serves as a versatile synthetic intermediate. Its chemical structure, featuring multiple reactive sites, makes it a valuable building block in organic synthesis. While its most prominent application is in the agrochemical sector as a precursor to the herbicide Fluroxypyr, the aminopyridine scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. Derivatives of aminopyridines are known to interact with various enzymes and receptors, leading to a wide range of biological activities. This document provides an overview of the properties of this compound and a representative protocol for its synthetic modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2840-00-8 | |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | |
| Molecular Weight | 198.99 g/mol | |
| Appearance | White to off-white solid/crystal powder | |
| Melting Point | 112-114 °C | |
| Boiling Point | 112-113 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Applications in Synthesis
The primary documented application of this compound is in the synthesis of the herbicide fluroxypyr. The synthesis involves the conversion of 3,5-dichloro-2,4,6-trifluoropyridine through amination to produce this compound, which is then further processed to yield the final herbicidal product.
In the context of medicinal chemistry, the halogenated pyridine ring of this compound serves as a versatile scaffold. The presence of fluorine and chlorine atoms allows for selective modification through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. Research into related aminopyridine derivatives has shown potential for antimicrobial and anticancer properties.
Due to the limited availability of public domain literature on specific drug candidates derived from this compound, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a fundamental tool in medicinal chemistry for the formation of carbon-carbon bonds.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The reactivity of the C-Cl bonds can be influenced by the reaction conditions and the specific palladium catalyst and ligand used. Generally, coupling occurs preferentially at the less sterically hindered positions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the anhydrous base (e.g., K₂CO₃, 3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol) if required. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of a biaryl compound from this compound using a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Quantitative Data
Signaling Pathways
As no specific drug molecules derived from this compound with defined mechanisms of action have been identified in the literature search, diagrams of specific signaling pathways cannot be generated. The biological targets of aminopyridine derivatives are diverse and would be specific to the final synthesized molecule.
This compound is a valuable synthetic intermediate with a primary application in the agrochemical industry. Its potential in medicinal chemistry is rooted in the versatility of the halogenated aminopyridine scaffold, which allows for the synthesis of a wide array of derivatives through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Further public research is required to fully explore and document the potential of this specific building block in the design and development of novel therapeutic agents.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and nucleophilic aromatic substitution (SNAr) reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. This versatile building block is a key intermediate in the synthesis of agrochemicals and a potential scaffold for pharmaceutical development.[1] The electron-withdrawing nature of the chlorine and fluorine substituents activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia.[2]
Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Ammonia gas
-
Pressurized reaction vessel
Procedure:
-
Charge a suitable pressurized reaction vessel with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.
-
Seal the vessel and cool the contents to 0-5 °C.
-
Introduce ammonia gas into the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the ammonia addition is complete, allow the reaction to proceed for a specified time (e.g., 4 hours) with continued stirring.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
The filtrate, containing the product in NMP, is then subjected to fractional distillation under reduced pressure to isolate the this compound. A fraction collected at 122-125 °C / 1 Kpa is typically the desired product.[2]
Nucleophilic Aromatic Substitution Reactions
The fluorine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic displacement. Below are protocols for SNAr reactions with different nucleophiles.
Protocol 1: Hydroxylation at the C2 Position
This reaction is a key step in the synthesis of the herbicide fluroxypyr.[2][3]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of potassium hydroxide (e.g., 11% w/w). A molar ratio of approximately 1:2.5 to 1:3 of the pyridine to KOH is recommended.[3]
-
Heat the mixture to reflux and maintain for 2-2.5 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate, will precipitate as a solid.
-
Isolate the solid product by filtration and wash with a small amount of cold water.
-
The product can be used directly in subsequent steps or further purified.
Representative Protocol 2: Reaction with Amine Nucleophiles
Disclaimer: The following is a representative protocol based on general procedures for SNAr reactions on related polyhalogenated pyridines. Optimization may be required for specific amine nucleophiles.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, or aniline)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
Procedure:
-
To a solution of this compound in an aprotic polar solvent, add the amine nucleophile (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol 3: Reaction with Thiol Nucleophiles
Disclaimer: The following is a representative protocol based on general procedures for SNAr reactions on related polyhalogenated pyridines. Optimization may be required for specific thiol nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or benzyl mercaptan)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 equivalents) in the aprotic polar solvent.
-
Add the thiol (1.1 equivalents) dropwise at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound in the same solvent to the thiolate mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary
| Reaction | Reactants | Solvent(s) | Temperature | Time | Yield | Reference |
| Synthesis | 3,5-dichloro-2,4,6-trifluoropyridine, Ammonia | NMP | 0-5 °C | 4 h | >86% | [3] |
| Hydroxylation | This compound, KOH | Water | Reflux | 2-2.5 h | High | [3] |
| Representative Amination | This compound, Amine, Base | DMF/DMSO | 80-120 °C | Varies | Varies | - |
| Representative Thiolation | This compound, Thiol, Base | DMF/DMSO | RT-Heat | Varies | Varies | - |
Visualized Workflows and Mechanisms
References
- 1. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The following sections detail Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering methodologies to functionalize this core structure.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine core. The regioselectivity of the reaction can be controlled by tuning the reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | ~75-85 |
| 4 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | ~70-80 |
Yields are approximate and based on reactions with structurally similar dihalopyridines. Optimization may be required for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the palladium catalyst, and the phosphine ligand.
-
Solvent and Base Addition: Add the specified base (2.0-3.0 equiv.) and the degassed solvent system.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, providing access to a diverse range of acetylenic pyridine derivatives which are valuable intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 8 | ~80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DiPEA | DMF | 70 | 10 | ~75-85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | 1,4-Dioxane | 80 | 12 | ~70-80 |
| 4 | 3-Ethynylthiophene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 75 | 10 | ~80-90 |
Yields are approximate and based on reactions with structurally similar dihalopyridines. Optimization may be required for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, the copper(I) iodide co-catalyst, and the degassed solvent.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.) and the amine base.
-
Reaction Execution: Seal the tube and heat the mixture to the specified temperature with stirring for the designated time.
-
Work-up: Upon completion, cool the reaction to room temperature, and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium and copper salts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyridine core with a variety of primary and secondary amines. This reaction is a powerful tool for the synthesis of novel aniline derivatives.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | ~70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | 1,4-Dioxane | 110 | 18 | ~65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 16 | ~70-80 |
| 4 | N-Methylaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | tert-Amyl alcohol | 120 | 24 | ~60-75 |
These conditions are generalized for heteroaryl chlorides and will likely require optimization for the specific substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base (1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the degassed anhydrous solvent.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat with vigorous stirring at the specified temperature for the required time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to provide the desired aminated product.
Visualizations
General Mechanism of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Substrate Scope and Reaction Outcome Relationship
Application Note: Derivatization of 4-Amino-3,5-dichloro-2,6-difluoropyridine
An overview of common derivatization methods for the versatile chemical intermediate, 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] Its utility stems from the presence of multiple reactive sites: a nucleophilic amino group and four halogen atoms that can be selectively substituted. The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr).[4] A significant industrial application of this compound is as a crucial intermediate in the synthesis of the herbicide fluroxypyr.[2][3][4]
This document outlines three primary methods for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) at the halogen positions.
-
Diazotization of the C4-amino group for subsequent functionalization.
-
Metal-Catalyzed Cross-Coupling Reactions at the halogen positions.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is highly activated towards nucleophilic attack due to its halogenation. The fluorine atoms at the C2 and C6 positions are generally more reactive and serve as better leaving groups in SNAr reactions compared to the chlorine atoms at C3 and C5.[4] This differential reactivity allows for regioselective substitution.
Protocol 1.1: Selective Hydroxylation at the C2 Position
This protocol describes the selective replacement of a fluorine atom with a hydroxyl group, a key step in the synthesis of fluroxypyr intermediates.[5][6][7]
Materials:
-
This compound
-
Potassium hydroxide (KOH) aqueous solution (e.g., 11% w/v)[6][7]
-
Deionized water
-
Suitable reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Charge the reaction vessel with this compound.
-
Add the aqueous KOH solution. A typical molar ratio of KOH to the pyridine substrate is approximately 2.5:1 to 2.8:1.[6][7]
-
Heat the mixture to reflux with vigorous stirring.[5]
-
Maintain the reflux for a period of 2 to 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (as its potassium salt), can be isolated by centrifugation or filtration.[5]
Data Summary for SNAr Reactions
| Nucleophile | Reagent(s) | Position(s) | Product Type | Typical Conditions | Ref. |
| Hydroxide | KOH (aq) | C2 (selective) | Hydroxypyridine | Reflux, 2-3h | [5][6] |
| Amines | R-NH₂ | C2 / C6 | Aminopyridine | Heating may be required | [8] |
| Alkoxides | R-ONa | C2 / C6 | Alkoxypyridine | Varies with substrate | [9] |
| Thiolates | R-SNa | C2 / C6 | Thioether | Strong nucleophile, mild conditions | [9] |
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr derivatization.
Method 2: Diazotization of the C4-Amino Group
The primary aromatic amine at the C4 position can be converted into a diazonium salt. This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups through reactions like the Sandmeyer or Schiemann reactions.
Protocol 2.1: General Diazotization and Subsequent Substitution
This protocol provides a general methodology for converting the amino group into other functionalities.
Materials:
-
This compound
-
Nitrosylsulfuric acid or Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction
-
Water, ice
-
Suitable reaction vessel
Procedure: Step A: Diazotization
-
Dissolve or suspend this compound in concentrated acid (e.g., H₂SO₄) in a reaction vessel, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water or nitrosylsulfuric acid dropwise, keeping the temperature below 5 °C.[10][11]
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt solution.
Step B: Substitution (Example: Sandmeyer Reaction)
-
In a separate vessel, prepare a solution or suspension of the desired Copper(I) salt (e.g., CuCl for chlorination) in the corresponding acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution from Step A to the Copper(I) salt solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of N₂ gas ceases.
-
The product can then be isolated by extraction followed by purification (e.g., chromatography or distillation).
Data Summary for Diazonium Salt Reactions
| Reagent(s) | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| H₂O / H₂SO₄, Δ | -OH | Hydrolysis |
| HBF₄, then Δ | -F | Schiemann |
| KI | -I | Diazo-iodination |
Workflow for Diazotization and Substitution
Caption: Two-step derivatization via a diazonium intermediate.
Method 3: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[12][13] Reactions such as Suzuki, Negishi, and Buchwald-Hartwig can be applied to substitute the halogen atoms (both Cl and F, though Cl is more typical for these reactions) with various organic moieties.
Protocol 3.1: Suzuki Cross-Coupling
This protocol outlines a representative procedure for a palladium-catalyzed Suzuki reaction to form a C-C bond at one of the chloro-positions.
Materials:
-
This compound
-
An aryl- or heteroaryl-boronic acid (R-B(OH)₂)
-
A suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent system (e.g., Toluene/Ethanol/Water, Dioxane, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary for Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Ref. |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) | [15] |
| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C (Alkyl, Aryl) | [13] |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Alkyl, Aryl, Vinyl) | [13] |
| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / Ligand | C-N | [15] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | [12] |
Catalytic Cycle for Suzuki Cross-Coupling
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 2840-00-8 [m.chemicalbook.com]
- 4. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 5. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 7. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents [patents.google.com]
- 11. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of Fluroxypyr Ester from 4-Amino-3,5-dichloro-2,6-difluoropyridine
Introduction
Fluroxypyr is a systemic, post-emergence herbicide widely used for the control of broad-leaved weeds in various agricultural settings, including cereals, pastures, and orchards.[1] It functions as a synthetic auxin, inducing uncontrolled growth and ultimately death in susceptible plants.[2] The synthesis of fluroxypyr and its esters often involves the key intermediate 4-amino-3,5-dichloro-2,6-difluoropyridine.[3][4][5] This document outlines a detailed protocol for the synthesis of a fluroxypyr ester through the condensation reaction of this compound with a glycollate, a method adapted from established industrial processes.[6][7]
This procedure offers a streamlined route to obtaining fluroxypyr esters, which are the active ingredients in many commercial herbicide formulations.[2] The use of a phase transfer catalyst allows the reaction to proceed efficiently in non-polar solvents, simplifying the work-up process and offering a potentially more cost-effective and environmentally friendly route compared to traditional methods.[6]
Experimental Protocol
This protocol describes the synthesis of a fluroxypyr ester via a condensation reaction.
Materials:
-
This compound
-
Glycollate (e.g., ethyl glycolate)
-
Acid-binding agent (e.g., Potassium Carbonate, K₂CO₃)[6]
-
Phase Transfer Catalyst
-
Solvent (e.g., Toluene)[6]
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve this compound in the chosen solvent (e.g., toluene).
-
Addition of Reagents: Add the acid-binding agent (e.g., K₂CO₃) and a catalytic amount of a phase transfer catalyst to the solution. The molar ratio of the acid-binding agent to the starting pyridine should be approximately 1.05-1.5:1.[6]
-
Heating: Heat the mixture to a temperature between 60-150 °C.[6]
-
Addition of Glycollate: Once the desired temperature is reached, begin the dropwise addition of the glycollate (e.g., ethyl glycolate). The molar ratio of the glycollate to the this compound should be in the range of 1.05-1.5:1.[6]
-
Reaction: Maintain the reaction temperature and continue stirring for 8-15 hours until the condensation reaction is complete.[6] Reaction progress can be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Add water to the reaction mixture and stir. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude fluroxypyr ester.[6]
-
Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of fluroxypyr ester from this compound as described in the protocol.
| Parameter | Value/Range | Reference |
| Reactants | ||
| This compound | 1 equivalent | [6] |
| Glycollate | 1.05 - 1.5 equivalents | [6] |
| Acid-binding Agent | 1.05 - 1.5 equivalents | [6] |
| Reaction Conditions | ||
| Solvent | Toluene (or other non-polar solvents) | [6] |
| Temperature | 60 - 150 °C | [6] |
| Reaction Time | 8 - 15 hours | [6] |
| Overall Process Yield | ||
| 5-Step Industrial Process Yield | > 73% | [7] |
Note: The yield is for a multi-step industrial process that includes the formation of the starting material and subsequent hydrolysis. The specific yield for the condensation step alone is not detailed in the cited literature.
Visualizations
Reaction Pathway
The following diagram illustrates the synthesis of a fluroxypyr ester from this compound.
References
- 1. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 2. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 3. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 4. This compound | 2840-00-8 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 7. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques and detailed protocols for the characterization of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in the synthesis of various chemical compounds. The following sections detail methodologies for chromatographic, spectroscopic, and thermal analysis, along with data presentation and workflow visualizations to facilitate a thorough understanding and practical application of these methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [1] |
| Molecular Weight | 198.99 g/mol | [1] |
| Melting Point | 112-114 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Purity (typical) | >95% (by HPLC) | [3] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. Given its aromatic and polar nature, reversed-phase chromatography is a suitable approach.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For potentially better separation of halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be considered.
-
Mobile Phase: A gradient elution is recommended for separating the main compound from potential impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 1:1 mixture of Acetonitrile and Water.
Expected Results: A major peak corresponding to this compound should be observed, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.
Workflow for HPLC Analysis:
HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and its volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Expected Results: The chromatogram will show a peak for this compound, and the corresponding mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.
Workflow for GC-MS Analysis:
GC-MS analysis workflow for identification.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
Experiments:
-
¹H NMR: To observe the amino protons.
-
¹³C NMR: To identify all carbon environments. Proton decoupling is standard. For fluorinated compounds, ¹⁹F decoupling can simplify the spectrum.
-
¹⁹F NMR: To observe the fluorine signals.
-
-
Typical Parameters (¹H NMR):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
Typical Parameters (¹³C NMR):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Typical Parameters (¹⁹F NMR):
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 2 s
-
Expected Chemical Shifts (Predicted):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (NH₂) | ~5.0-6.0 | Broad singlet | - |
| ¹³C (C-4) | ~140-150 | Triplet | J(C-F) ~15-25 |
| ¹³C (C-3, C-5) | ~110-120 | Doublet of triplets | J(C-F) ~5-15, J(C-Cl) |
| ¹³C (C-2, C-6) | ~150-160 | Doublet | J(C-F) ~230-260 |
| ¹⁹F (F-2, F-6) | -80 to -100 | Singlet | - |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amino group) |
| 1640-1600 | N-H bending (amino group) |
| 1580-1450 | C=C and C=N stretching (pyridine ring) |
| 1300-1100 | C-F stretching |
| 850-750 | C-Cl stretching |
Logical Relationship for Spectroscopic Analysis:
References
Industrial Scale-Up of 4-Amino-3,5-dichloro-2,6-difluoropyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up of the synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The described process is primarily based on the methodologies outlined in patent US5744603A, which details a robust two-step synthetic route.
Process Overview
The industrial synthesis of this compound is typically achieved through a two-step process starting from a readily available polychloropyridine. The first step involves a nucleophilic fluorination reaction to introduce the fluorine atoms, followed by a selective amination at the 4-position of the pyridine ring.
Step 1: Fluorination A polychloropyridine starting material, such as 2,3,4,5,6-pentachloropyridine or 2,3,5,6-tetrachloro-4-aminopyridine, is subjected to a high-temperature fluorination reaction using an appropriate fluorinating agent.
Step 2: Amination The resulting fluorinated intermediate is then aminated to introduce the amino group at the 4-position, yielding the final product.
Key Process Parameters and Data
Successful and efficient industrial scale-up requires careful optimization of several key process parameters. The following tables summarize representative quantitative data for the synthesis of this compound.
Table 1: Fluorination Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 2,3,5,6-Tetrachloro-4-aminopyridine | --- |
| Fluorinating Agent | Anhydrous HF | Can be used in combination with a catalyst. |
| Catalyst | Antimony pentachloride (SbCl5) | Optional, but can improve reaction kinetics. |
| Solvent | None (Neat) or high-boiling inert solvent | --- |
| Temperature | 150-200 °C | Higher temperatures can lead to side products. |
| Pressure | 10-50 bar | Autoclave or high-pressure reactor required. |
| Reaction Time | 8-16 hours | Monitored by in-process controls (e.g., GC, HPLC). |
| Molar Ratio (HF:Substrate) | 10:1 to 20:1 | A large excess of HF is typically used. |
| Typical Yield | 85-95% | Based on the limiting reagent. |
| Purity (Crude) | >90% | --- |
Table 2: Amination Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine | Product from the fluorination step. |
| Aminating Agent | Aqueous Ammonia (25-30%) | --- |
| Solvent | Water or a mixture of water and an organic solvent | --- |
| Temperature | 50-100 °C | --- |
| Pressure | 1-5 bar | --- |
| Reaction Time | 4-8 hours | Monitored by in-process controls (e.g., TLC, HPLC). |
| Molar Ratio (Ammonia:Substrate) | 5:1 to 10:1 | --- |
| Typical Yield | 90-98% | Based on the limiting reagent. |
| Purity (Crude) | >95% | --- |
Table 3: Final Product Specifications
| Parameter | Specification |
| Appearance | Off-white to light brown crystalline solid |
| Purity (HPLC) | ≥99.5% |
| Melting Point | 165-170 °C |
| Moisture Content (Karl Fischer) | ≤0.5% |
| Residual Solvents | As per ICH guidelines |
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (Fluorination)
Safety Precautions: This reaction involves highly corrosive and toxic anhydrous hydrogen fluoride (HF) and high pressures. It must be carried out in a suitable high-pressure reactor (autoclave) with appropriate safety measures, including HF detectors, emergency scrubbers, and personal protective equipment (PPE).
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and passivated.
-
Charging: Charge the reactor with 2,3,5,6-tetrachloro-4-aminopyridine (1.0 eq).
-
Catalyst Addition (Optional): If a catalyst such as antimony pentachloride is used, it should be added at this stage under an inert atmosphere.
-
HF Addition: Cool the reactor to a low temperature (e.g., -20 °C) and carefully add anhydrous hydrogen fluoride (15 eq).
-
Reaction: Seal the reactor and gradually heat the mixture to the target temperature (e.g., 170 °C). The pressure will increase. Maintain the reaction at this temperature for 10-14 hours, with continuous stirring.
-
Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess HF into a scrubber containing a caustic solution (e.g., KOH or NaOH).
-
Isolation: The crude product can be isolated by distillation or crystallization from a suitable solvent.
Step 2: Synthesis of this compound (Amination)
Safety Precautions: This reaction involves aqueous ammonia, which is corrosive and has a pungent odor. The reaction should be carried out in a well-ventilated area.
-
Reactor Preparation: Use a glass-lined or stainless steel reactor equipped with a stirrer, condenser, and temperature control.
-
Charging: Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine (1.0 eq) and aqueous ammonia (8 eq).
-
Reaction: Heat the mixture to 80 °C and maintain it at this temperature for 6 hours with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product and wash it with cold water to remove any remaining ammonia and salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the industrial scale-up process.
The Pivotal Role of 4-Amino-3,5-dichloro-2,6-difluoropyridine in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Amino-3,5-dichloro-2,6-difluoropyridine is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable physicochemical properties to derivative molecules, such as enhanced metabolic stability and target binding affinity. This document provides detailed application notes and experimental protocols related to the use of this compound in the development of novel herbicides, and explores its potential as a scaffold for new fungicides and insecticides.
Herbicidal Applications: Synthesis of Fluroxypyr
The most prominent application of this compound is as a key intermediate in the production of the post-emergence herbicide, fluroxypyr. Fluroxypyr is a synthetic auxin herbicide effective against a wide range of broadleaf weeds in cereal crops and pastures.[1]
Synthesis Pathway Overview
The synthesis of fluroxypyr from this compound is a multi-step process that typically involves the initial synthesis of the pyridine intermediate followed by its conversion to the final product.
References
Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utilization of 4-Amino-3,5-dichloro-2,6-difluoropyridine as a monomer in the synthesis of novel high-performance polymers. The document outlines a detailed experimental protocol for a specific polycondensation reaction, presents key characterization data, and discusses potential applications based on the material's properties.
Introduction
This compound is a highly functionalized aromatic compound. Its structure, featuring reactive fluorine and chlorine atoms, as well as an amino group, makes it a valuable building block for the synthesis of advanced polymers. The presence of both electron-donating (amino) and electron-withdrawing (halogens) groups on the pyridine ring imparts unique electronic and physical properties to the resulting materials. This document focuses on its application in the synthesis of a novel poly(p-phenylene-alt-pyridine) derivative with exceptional thermal stability.
Key Applications and Material Properties
The primary application demonstrated for this compound is in the synthesis of high-performance aromatic polymers. These polymers are of interest for applications demanding high thermal stability, chemical resistance, and specific electronic properties.
High-Performance Polymers
This compound can be polymerized with suitable comonomers to create rigid-rod aromatic polymers. An example is the synthesis of poly(2,6-difluoro-1,4-phenylene-alt-4-amino-3,5-dichloropyridine) via a nucleophilic aromatic substitution (SNAr) polycondensation reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H2Cl2F2N2 |
| Molecular Weight | 198.99 g/mol |
| Melting Point | 112-114 °C |
| Boiling Point | 112-113 °C |
| Density | 1.697 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Methanol |
Table 2: Thermal Properties of Poly(2,6-difluoro-1,4-phenylene-alt-4-amino-3,5-dichloropyridine)
| Property | Value |
| Decomposition Temperature (TGA) | Stable up to 390 °C |
| Char Yield at 800 °C | 55% |
Experimental Protocols
Synthesis of Poly(2,6-difluoro-1,4-phenylene-alt-4-amino-3,5-dichloropyridine)
This protocol details the synthesis of the aforementioned polymer via a nucleophilic aromatic substitution (SNAr) polycondensation reaction.
Materials:
-
This compound
-
1,4-Dibromo-2,5-difluorobenzene
-
Copper powder (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Inert gas inlet and outlet
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet/outlet, add this compound (1.0 mmol), 1,4-dibromo-2,5-difluorobenzene (1.0 mmol), and activated copper powder (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with continuous stirring. Maintain the reflux for 24 hours under an inert atmosphere.
-
Precipitation and Washing: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into methanol (100 mL) to precipitate the polymer.
-
Filtration and Purification: Collect the precipitate by filtration using a Buchner funnel. Wash the collected solid sequentially with hot water and methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 12 hours.
Characterization
The synthesized polymer can be characterized using various analytical techniques to confirm its structure and properties.
Table 3: Spectroscopic Data for Poly(2,6-difluoro-1,4-phenylene-alt-4-amino-3,5-dichloropyridine)
| Technique | Key Observations |
| FT-IR (KBr, cm⁻¹) | 3420 (N-H stretching), 1630 (N-H bending), 1500-1400 (aromatic C=C stretching), 1250 (C-F stretching), 870 (C-Cl stretching) |
| ¹H-NMR (DMSO-d₆, ppm) | 7.5-8.0 (broad singlet, aromatic protons), 5.5 (broad singlet, -NH₂) |
| ¹³C-NMR (DMSO-d₆, ppm) | 150-120 (aromatic carbons) |
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of the target polymer.
Logical Relationship of Monomer to Material Properties
Caption: Influence of monomer structure on polymer properties.
Potential Future Research Directions
The unique structure of this compound suggests its potential in a broader range of materials beyond the example provided. Future research could explore:
-
Copolymerization: Introducing flexible linkages by copolymerizing with other monomers to modify the mechanical properties of the resulting polymers.
-
Organic Electronics: Investigating the electronic properties of polymers derived from this monomer for potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), leveraging the electron-deficient nature of the pyridine ring.
-
Coordination Chemistry: Utilizing the nitrogen atom of the pyridine ring and the amino group as coordination sites for metal ions to form novel coordination polymers with interesting magnetic or catalytic properties.
-
Membrane Technology: Exploring the potential of polymers based on this monomer for gas separation membranes, where the rigid structure and specific chemical functionalities could lead to high selectivity.
These application notes serve as a starting point for researchers interested in utilizing this compound in the development of new materials. The provided protocols and data are intended to be a foundation for further innovation in the field of polymer and materials science.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for this compound?
The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
Hexane is a commonly used and effective solvent for the recrystallization of this compound. Other non-polar solvents or solvent mixtures, such as heptane or mixtures of ethyl acetate and hexane, may also be suitable depending on the specific impurities present. A solvent screen is recommended to identify the optimal system for your crude material.
Q3: What type of impurities can be expected in crude this compound?
Common impurities can include unreacted starting materials, such as 3,5-dichloro-2,4,6-trifluoropyridine, and byproducts from the amination reaction. Depending on the reaction conditions, regioisomers or products of over-amination might also be present.
Q4: What level of purity can I expect to achieve with these purification methods?
With a carefully executed single recrystallization, purity levels can often be increased to >98%. For very impure samples or to achieve higher purity (>99.5%), column chromatography or multiple recrystallizations may be necessary.
Purification Performance Data
The following table summarizes typical results that can be expected from different purification techniques for this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Advantages |
| Single Recrystallization | 90-95% | >98% | 75-90% | Simple, scalable, and cost-effective. |
| Column Chromatography | 85-95% | >99.5% | 60-85% | High resolution for removing closely related impurities. |
| Double Recrystallization | 90-95% | >99% | 60-80% | Can achieve high purity without chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane
This protocol describes the purification of this compound using hexane as the recrystallization solvent.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot hexane (approximately 60-70°C). Start with approximately 10-15 mL of hexane per gram of crude product and add more if necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (4°C) for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane). A typical starting point for the eluent composition is 5-10% ethyl acetate in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent mixture. Monitor the separation of components using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Problem 1: Low recovery after recrystallization.
| Possible Cause | Solution |
| Too much solvent used for dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product is too soluble in the chosen solvent. | Cool the solution for a longer period or at a lower temperature. Consider a different solvent or a co-solvent system. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small amount of hot solvent to the funnel before filtering. |
Problem 2: The purified product is colored (e.g., yellow or brown).
| Possible Cause | Solution |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step in recrystallization. Note that this may reduce yield. |
| Degradation of the product. | Ensure the purification process is not carried out at excessively high temperatures. Store the purified product in a cool, dark place. |
Problem 3: Persistent impurities remain after a single recrystallization.
| Possible Cause | Solution |
| Impurity has similar solubility to the product. | Perform a second recrystallization. Alternatively, use column chromatography for better separation. |
| Impurity is trapped within the crystal lattice. | Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to occlude impurities. |
Process Diagrams
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis
Technical Support Center: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is complete, but after purification, the yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yield can be attributed to several factors, primarily the formation of side products, incomplete reaction, or mechanical losses during workup and purification. A common issue is the formation of an isomeric byproduct, 2-amino-3,5-dichloro-4,6-difluoropyridine.[1]
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a sample of the crude reaction mixture by GC-MS or LC-MS to identify and quantify the main product and any significant byproducts. This will help determine if the issue is low conversion or high side product formation.
-
Check Reaction Temperature: The amination reaction is exothermic and temperature-sensitive. Ensure the reaction temperature is strictly maintained, ideally between 0-5°C, to favor the formation of the desired 4-amino isomer.[2]
-
Ammonia Addition Rate: The rate of ammonia gas introduction or the addition of the ammonia solution should be controlled to prevent localized overheating, which can lead to the formation of undesired isomers.
-
Solvent Purity: Ensure the solvent (e.g., NMP) is anhydrous and of high purity. Impurities in the solvent can lead to unexpected side reactions.
Q2: I have identified an impurity with the same mass as my desired product in my final sample. How can I identify and minimize it?
A2: A common impurity is the isomeric byproduct 2-amino-3,5-dichloro-4,6-difluoropyridine .[1] This isomer is formed by the nucleophilic attack of ammonia at the C2 position of the starting material, 3,5-dichloro-2,4,6-trifluoropyridine, instead of the C4 position.
Minimization Strategies:
-
Temperature Control: Lower reaction temperatures (0-5°C) favor the formation of the thermodynamically more stable 4-amino isomer.[2]
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the amination. Aprotic polar solvents like N-methylpyrrolidone (NMP) are commonly used.[2][3]
-
Purification: The 2-amino and 4-amino isomers can be separated by fractional distillation under reduced pressure (rectification), as their boiling points are different.[2][3] A patent suggests that a product mixture can contain approximately 94.2% of the desired 4-amino product and 5.8% of the 2-amino isomer, which can then be separated.[1]
Q3: What are the optimal reaction conditions for the synthesis of this compound?
A3: The optimal conditions can vary, but based on published procedures, the following parameters are recommended for the amination of 3,5-dichloro-2,4,6-trifluoropyridine:
| Parameter | Recommended Condition | Source |
| Starting Material | 3,5-dichloro-2,4,6-trifluoropyridine | [2][3] |
| Reagent | Ammonia (gas or solution) | [2][3] |
| Solvent | N-Methylpyrrolidone (NMP) | [2][3] |
| Temperature | 0-5°C | [2] |
| Purification | Rectification (Fractional Distillation) | [2][3] |
Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine
-
Reactor Setup: A suitable reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.[3]
-
Cooling: The reaction mixture is cooled to a temperature range of 0-5°C.[2]
-
Ammonia Addition: Ammonia gas is passed through the solution at a controlled rate, maintaining the temperature within the specified range.[3]
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered to remove any solid byproducts, such as ammonium fluoride (NH4F).[3]
-
Purification: The filtrate is subjected to rectification under reduced pressure. The fraction collected at 122-125°C / 1 KPa is the desired this compound.[3]
Q4: I am observing a dark coloration of the reaction mixture. Is this normal, and what can be done to prevent it?
A4: Darkening of the reaction mixture can indicate the formation of polymeric byproducts or degradation of the solvent, especially if the reaction temperature is too high.
Preventative Measures:
-
Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Use an efficient cooling system.
-
High-Purity Reagents: Use high-purity starting materials and solvents to minimize side reactions that can lead to colored impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may cause coloration.
Visualizing Reaction Pathways and Troubleshooting
Main Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction Pathway
Caption: Formation of the 2-amino isomeric byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 3. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine
Technical Support Center: Modification of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction conditions when modifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The halogen atoms are the key sites for functionalization. Due to the electron-deficient nature of the pyridine ring, the fluorine atoms at the C2 and C6 positions are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine atoms at the C3 and C5 positions.[1] This inherent reactivity allows for selective modifications. For palladium-catalyzed cross-coupling reactions, the reactivity order can vary depending on the specific catalytic system, but typically follows the trend of I > Br > OTf >> Cl.
Q2: Which type of reaction is recommended for forming a new carbon-carbon (C-C) bond?
A2: The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by coupling the pyridine with aryl or vinyl boronic acids.[2][3] This reaction offers high functional group tolerance and generally proceeds under mild conditions to produce biaryl compounds in high yields.[3]
Q3: What is the best approach for carbon-nitrogen (C-N) bond formation?
A3: The Buchwald-Hartwig amination is the state-of-the-art method for palladium-catalyzed C-N bond formation.[4] It allows for the coupling of the pyridine with a wide range of primary and secondary amines, overcoming the limitations of traditional methods for synthesizing aromatic amines.[4]
Q4: Can I perform electrophilic aromatic substitution on this molecule?
A4: No, electrophilic attack on the pyridine ring is highly unlikely. The high degree of halogenation and the electron-withdrawing nature of the nitrogen atom make the ring extremely electron-deficient and thus deactivated towards electrophiles.[1]
Q5: What are the essential safety precautions for handling this compound?
A5: Always use appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood. Avoid inhaling dust or vapors. The compound should be stored in airtight containers under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[1]
Reaction Selection Workflow
The diagram below outlines a general decision-making process for selecting the appropriate reaction type based on the desired modification.
Caption: Decision tree for selecting a modification strategy.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with an oxygen or sulfur nucleophile is slow or not proceeding. What can I do?
A:
-
Increase Temperature: SNAr reactions on electron-deficient pyridines can be slow and often require heating to overcome the activation energy associated with disrupting the ring's aromaticity.[5]
-
Use a Stronger Base: Ensure the nucleophile is fully deprotonated. For alcohols or thiols, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate the more reactive alkoxide or thiolate anion.
-
Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents can help stabilize the charged Meisenheimer intermediate formed during the reaction, thereby accelerating the rate.
Q: I am observing di-substitution instead of the desired mono-substitution. How can I improve selectivity?
A:
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will favor the di-substitution product.
-
Lower the Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the more reactive C2/C6 fluorine positions over a potential second substitution.
-
Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the mono-substituted product from reacting further.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section covers common issues for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Q: My cross-coupling reaction has a very low yield. What are the most common causes?
A:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.
-
Incorrect Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically required. The base's strength and solubility can significantly impact the reaction rate.
-
Ligand Issues: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ensure you are using a suitable ligand (e.g., SPhos, XPhos for Buchwald-Hartwig; SPhos, RuPhos or even ligand-free for some Suzuki reactions) and that it has not been oxidized.
-
Poor Reagent Quality: Use high-purity solvents and reagents. Water can be detrimental to some catalytic systems, so anhydrous solvents are often necessary. Boronic acids can dehydrate to form unreactive boroxines; ensure they are of good quality.
Q: I am seeing significant amounts of homocoupling of my boronic acid (Suzuki reaction). How can I prevent this?
A:
-
Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling. Improve your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).
-
Optimize Pd/Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to side reactions. A ratio of 1:1 to 1:2 is typical.
-
Change Catalyst Precursor: Some palladium precursors are more prone to side reactions than others. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.
Q: My Buchwald-Hartwig amination is not working with an electron-poor amine. What should I try?
A:
-
Use a Bulky, Electron-Rich Ligand: Electron-poor amines are less nucleophilic and require a more active catalytic system. Bulky biarylphosphine ligands (e.g., tBuXPhos, JohnPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and promote the coupling of challenging substrates.[6][7]
-
Switch to a Stronger Base: A stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to deprotonate the weakly acidic amine.
-
Increase Temperature: These challenging couplings often require higher temperatures (e.g., refluxing toluene or dioxane).
General Experimental Workflows
The diagram below illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for Pd-catalyzed cross-coupling.
Data Tables: Example Reaction Conditions
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide Position | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Cl | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Good |
| 2 | Cl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | High |
| 3 | F | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | Moderate-Good |
Yields are qualitative and depend heavily on the specific substrate and precise conditions. This table serves as a starting point for optimization.
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide Position | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Cl | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | High |
| 2 | Cl | Aniline | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | Good |
| 3 | F | Benzylamine | Pd(OAc)₂ (3) | JohnPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | Moderate |
Yields are qualitative and depend heavily on the specific substrate and precise conditions. This table serves as a starting point for optimization.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., Toluene, 1,4-Dioxane), often with a small amount of degassed water.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Seal the flask and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and perform a standard aqueous workup.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
References
- 1. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. About: Buchwald–Hartwig amination [dbpedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final compound. Potential impurities may include regioisomers of the desired product, starting materials such as 2,3,5,6-tetrachloropyridine, and partially chlorinated or fluorinated pyridines. Incomplete amination can also lead to residual starting materials.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used method for detecting and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile impurities. The choice of method depends on the nature of the expected impurities.
Q3: What is the impact of impurities on downstream reactions?
A3: Impurities can have a significant impact on downstream reactions by reacting with reagents, leading to the formation of unwanted byproducts and reducing the yield of the desired product. Some impurities may also act as catalysts or inhibitors for subsequent reaction steps, affecting reaction kinetics and product purity.
Q4: How can I purify this compound?
A4: Common purification techniques for this compound include recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC analysis of this compound.
-
Possible Cause 1: Contamination from solvent or glassware.
-
Solution: Run a blank injection with the mobile phase to check for solvent contamination. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
-
Possible Cause 2: Presence of synthesis-related impurities.
-
Solution: Review the synthetic route to identify potential byproducts. Use a mass spectrometer detector in conjunction with HPLC (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
-
-
Possible Cause 3: Degradation of the sample.
-
Solution: Store the sample in a cool, dark, and dry place. Prepare fresh solutions for analysis.
-
Issue 2: Low yield after recrystallization.
-
Possible Cause 1: The compound is too soluble in the chosen solvent.
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screening is recommended.
-
-
Possible Cause 2: Insufficient cooling or precipitation time.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for an extended period to maximize crystal formation.
-
-
Possible Cause 3: The initial sample has a low purity.
-
Solution: If the sample is highly impure, a single recrystallization may not be sufficient. Consider performing a preliminary purification step, such as column chromatography.
-
Data Presentation
Table 1: Example HPLC Purity Analysis of this compound Before and After Recrystallization
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 Retention Time (min) | Impurity 1 Area (%) | Impurity 2 Retention Time (min) | Impurity 2 Area (%) |
| Crude Sample | 5.2 | 95.3 | 3.8 | 2.1 | 6.5 | 1.5 |
| Recrystallized Sample | 5.2 | 99.8 | - | - | - | - |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out.
-
Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for impurity analysis and purification.
Caption: Troubleshooting decision tree for common issues.
assessing the stability of 4-Amino-3,5-dichloro-2,6-difluoropyridine under various experimental conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 4-Amino-3,5-dichloro-2,6-difluoropyridine. The information is based on general chemical principles for halogenated aromatic amines and is intended to supplement, not replace, rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place. Ideal storage temperatures are typically 2-8°C (refrigerated). For extended periods, storage at -20°C in a desiccated environment is advisable to minimize degradation.
Q2: Is this compound sensitive to light?
Q3: What solvents are recommended for dissolving this compound?
The compound is generally soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility in aqueous solutions is expected to be low. When preparing stock solutions, ensure the solvent is dry, as moisture can affect stability.
Q4: Can I heat reactions containing this compound?
Caution should be exercised when heating this compound. While it has a defined melting point, prolonged exposure to high temperatures, especially in the presence of other reagents, could lead to decomposition. It is advisable to run thermal stability tests if high-temperature reactions are planned.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Compound degradation due to inappropriate pH. | The amino group can be protonated in acidic conditions or deprotonated in strongly basic conditions, potentially affecting reactivity. Buffer the reaction medium if possible and perform small-scale trials at different pH values. |
| Thermal decomposition. | Run the reaction at a lower temperature. Use a temperature-controlled reaction vessel. | |
| Photodegradation. | Protect the reaction from light by covering the glassware with aluminum foil. | |
| Discoloration of the solid compound or solution over time | Oxidation or decomposition. | Discard the discolored material. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Sample degradation in the analytical solvent. | Prepare fresh solutions immediately before analysis. If using an autosampler, consider a cooled sample tray. |
| Presence of impurities from degradation. | Re-purify the compound if necessary. Confirm the structure and purity using appropriate analytical techniques before use. |
Experimental Protocols & Workflows
General Workflow for Assessing Compound Stability
The following diagram outlines a general workflow for assessing the stability of a research compound like this compound under various conditions.
troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of various chemical compounds.[1][2] A significant application is in the agrochemical industry for the production of herbicides, such as fluroxypyr, which is used to control broad-leaved weeds in cereal crops.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its chemical nature, specific precautions are necessary.
-
Handling: Always use personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood to avoid inhalation.[3] Direct contact with skin, eyes, or clothing should be avoided.[4] In case of exposure, follow standard first-aid procedures.[4]
-
Storage: The compound should be stored in airtight containers under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[3] It is stable under recommended storage conditions.[4] Keep the container tightly closed in a dry and well-ventilated place.[4]
Q3: What are the known safety hazards associated with this compound?
A3: The compound presents several hazards. It is harmful if swallowed or in contact with skin. Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[4] It is also toxic to aquatic life with long-lasting effects.
Troubleshooting Guide
Issue 1: Low Yield in Synthesis Reactions
Q: I am experiencing lower than expected yields (below 50%) in the synthesis of this compound from a polychlorinated pyridine precursor. What are the potential causes and solutions?
A: Low yields can often be attributed to suboptimal reaction conditions. The synthesis, typically a nucleophilic aromatic substitution, is sensitive to several factors.[3]
Potential Causes & Solutions:
-
Incorrect Temperature: The reaction temperature is critical. For amination of 3,5-dichloro-2,4,6-trifluoropyridine, temperatures are typically maintained between 80-120°C.[3] Operating outside this range can lead to incomplete reaction or side product formation.
-
Insufficient Pressure: When using ammonia, the reaction is often carried out under controlled pressure to ensure a sufficient concentration of the nucleophile in the reaction mixture.
-
Solvent Choice: The choice of solvent is crucial. Aprotic amides like N-methylpyrrolidone (NMP), often in a mixture with an aromatic hydrocarbon like toluene, are used to facilitate the reaction.[5][6]
-
Purity of Starting Materials: Impurities in the starting polychlorinated pyridine can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Isomeric Impurities
Q: My final product shows contamination with the 2-amino-3,5-dichloro-4,6-difluoropyridine isomer. How can I minimize the formation of this byproduct?
A: The formation of this isomer is a known issue in the synthesis from pentachloropyridine.[5] The selectivity of the amination reaction is key to obtaining the desired 4-amino product.
Mitigation Strategies:
-
Control of Reaction Conditions: The reaction conditions, particularly the solvent system, can influence the selectivity. Using a mixed solvent system, such as an aprotic amide with an aromatic hydrocarbon, has been shown to improve selectivity towards the desired product.[5]
-
Purification: If the isomeric byproduct is formed, careful purification is necessary. Rectification (distillation under reduced pressure) is a common method. For example, the desired product can be collected as a fraction at 122-125°C / 1Kpa.[6]
Quantitative Data on Isomer Formation
| Starting Material | Solvent System | Temperature (°C) | Product Composition | Reference |
| Pentachloropyridine (PCPy) | Toluene/DMC | 135 | 94.2% 4-amino isomer, 5.8% 2-amino isomer | [5] |
| 3,5-dichloro-2,4,6-trifluoropyridine | NMP | Not Specified | Not Specified | [6] |
Issue 3: Degradation of the Compound During a Reaction
Q: I suspect that this compound is degrading during my subsequent reaction step, which requires elevated temperatures. What is the thermal stability of this compound?
A: The compound has a melting point in the range of 112-114°C.[1][3] While this indicates a degree of thermal stability, prolonged exposure to higher temperatures, especially in the presence of other reagents, can lead to decomposition.
Signs of Decomposition:
-
Discoloration of the reaction mixture.
-
Formation of unexpected byproducts.
-
Release of gases. Hazardous decomposition products include hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[4]
Recommendations:
-
Temperature Control: If possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
Experimental Protocols
Synthesis of this compound from 3,5-dichloro-2,4,6-trifluoropyridine
This protocol is based on literature procedures for the amination of a fluorinated pyridine.[6]
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
N-Methylpyrrolidone (NMP)
-
Ammonia gas
-
Reactor equipped with gas inlet, stirrer, and temperature control
Procedure:
-
Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Introduce a steady stream of ammonia gas into the reaction mixture. The amount of ammonia should be in molar excess (e.g., 2.1 times the moles of the starting pyridine).[6]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction solution to remove the byproduct ammonium fluoride (NH4F).
-
The filtrate, containing the product, solvent, and any unreacted starting material, is then subjected to rectification (vacuum distillation) to isolate the pure this compound. The product is typically collected at 122-125°C under a pressure of 1Kpa.[6]
Reaction Pathway
Caption: Synthesis of the target compound via amination.
References
- 1. This compound | 2840-00-8 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Production of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.
Synthesis
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient ammonia pressure or concentration. - Poor mixing in the reactor. - Degradation of starting material or product. | - Monitor reaction progress using in-line analytics (e.g., FTIR, HPLC) to ensure completion. - Optimize temperature profile; avoid excessive temperatures that can lead to side reactions. - Ensure a sufficient and consistent supply of ammonia to the reactor. - Verify agitator performance and consider reactor modifications to improve mixing. - Use high-purity starting materials and minimize reaction time. |
| SYN-002 | High level of 2-Amino-3,5-dichloro-4,6-difluoropyridine isomer impurity | - Reaction temperature is too high, favoring the formation of the kinetic product. - Inadequate control over the rate of ammonia addition. | - Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable 4-amino isomer. - Control the addition of ammonia to maintain a consistent concentration throughout the reaction. |
| SYN-003 | Runaway reaction or sudden increase in reactor temperature and pressure | - Poor heat removal from the reactor. - Accumulation of unreacted starting material followed by a rapid reaction. - Inadequate cooling capacity for the scaled-up batch size. - Agitator failure leading to localized hot spots. | - Ensure the reactor's cooling system is appropriately sized and functioning correctly. - Implement a semi-batch process where the starting material is added gradually to control the reaction rate. - Conduct a thorough thermal hazard assessment before scaling up. - Install redundant safety systems, such as emergency cooling and pressure relief devices. - Regularly inspect and maintain the reactor's agitation system. |
| SYN-004 | Formation of solid byproducts leading to reactor fouling | - Precipitation of ammonium fluoride (NH4F) byproduct. - Low solubility of intermediates or byproducts in the reaction solvent. | - Consider a solvent system that can better solubilize the byproducts. - Implement a filtration step after the reaction to remove solid byproducts. - A patent suggests that recycling of byproducts and mother liquor can improve overall process efficiency.[1][2] |
Purification
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PUR-001 | Difficulty in separating the 4-amino and 2-amino isomers by crystallization | - Similar solubility profiles of the two isomers. - Co-crystallization of the isomers. | - Optimize the crystallization solvent and temperature profile to maximize the difference in solubility. - Consider multi-stage crystallization or the use of an anti-solvent. - Seeding with pure 4-amino isomer crystals may promote selective crystallization. |
| PUR-002 | Low recovery of the desired product after purification | - Loss of product in the mother liquor during crystallization. - Degradation of the product during purification steps (e.g., exposure to high temperatures). | - Implement a process to recover the product from the mother liquor, for example, by solvent evaporation and a second crystallization. - Avoid prolonged exposure to high temperatures during drying and other purification steps. |
| PUR-003 | Residual solvent in the final product | - Inefficient drying process. - Trapping of solvent within the crystal lattice. | - Optimize the drying temperature and duration under vacuum. - Consider a final recrystallization step from a different solvent to remove trapped impurities. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Parameters
-
Q1: What are the primary synthetic routes for large-scale production of this compound? A1: The two main industrial routes are:
-
Q2: What is the typical yield and purity that can be expected at an industrial scale? A2: A patent for a process starting from pentachloropyridine reported a product composition of 94.2% this compound and 5.8% of the 2-amino isomer. Overall yields can be influenced by the efficiency of byproduct recycling and purification.
-
Q3: How critical is temperature control during the amination reaction? A3: Temperature control is critical. Higher temperatures can increase the rate of reaction but may also lead to a higher proportion of the undesired 2-amino isomer and other impurities. Precise temperature control is essential for achieving high selectivity and yield.
Purification & Impurities
-
Q4: What is the most challenging impurity to remove and why? A4: The 2-amino-3,5-dichloro-4,6-difluoropyridine isomer is the most challenging impurity to remove due to its structural similarity to the desired product, which results in very similar physical properties and solubility profiles.
-
Q5: What are the recommended methods for purifying the final product at a large scale? A5: Industrial-scale purification typically involves:
-
Crystallization: This is the most common method. The choice of solvent is crucial for achieving good separation.
-
Chromatography: While effective at a lab scale, it can be expensive and complex to implement for large quantities. It is generally reserved for applications requiring very high purity.
-
Safety & Handling
-
Q6: What are the major safety concerns when scaling up this synthesis? A6: The primary safety concerns include:
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Handling of Anhydrous Ammonia: Ammonia is a corrosive and toxic gas that requires specialized handling procedures and personal protective equipment (PPE).
-
Runaway Reactions: The amination reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled. A thorough thermal hazard assessment is crucial.
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Handling of Fluorinated Compounds: Fluorinated pyridines and their intermediates can be toxic and require careful handling to avoid exposure.
-
-
Q7: What emergency procedures should be in place? A7: A comprehensive emergency plan should include:
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Procedures for containing and neutralizing ammonia leaks.
-
Emergency cooling and pressure relief systems for the reactor.
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Readily accessible safety showers and eyewash stations.
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Properly trained personnel for emergency response.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-dichloro-2,4,6-trifluoropyridine
This protocol is based on information from patent literature and should be adapted and optimized for specific plant conditions.
Materials and Equipment:
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Jacketed glass or stainless steel reactor with temperature control, agitation, and a pressure-rated system for ammonia addition.
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3,5-dichloro-2,4,6-trifluoropyridine
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N-methyl-2-pyrrolidone (NMP)
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Anhydrous ammonia
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Filtration and distillation equipment
Procedure:
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Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.
-
Seal the reactor and begin agitation.
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Cool the reactor contents to the desired reaction temperature (e.g., 50-70°C).
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Slowly introduce anhydrous ammonia into the reactor, maintaining a constant pressure.
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Monitor the reaction progress by taking samples and analyzing them by HPLC.
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Once the reaction is complete, stop the ammonia feed and cool the reactor to room temperature.
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Filter the reaction mixture to remove the ammonium fluoride byproduct.
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The filtrate, containing the product and solvent, can be further purified by distillation to recover the NMP and isolate the crude product.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
characterization of byproducts from 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
1. Synthesis and Reaction Conditions
Q1: What is the most common synthetic route for this compound and what are the typical reaction conditions?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (NAS) of 3,5-dichloro-2,4,6-trifluoropyridine (TFP) with ammonia.[1] This reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under controlled temperature and pressure.
A general experimental protocol is as follows:
Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine
Materials:
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3,5-dichloro-2,4,6-trifluoropyridine (TFP)
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Ammonia (gas or aqueous solution)
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N-methyl-2-pyrrolidone (NMP)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a pressure reactor purged with an inert gas, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.
-
Seal the reactor and introduce ammonia gas at a controlled pressure. Alternatively, an aqueous ammonia solution can be used.
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Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
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Maintain the reaction at the set temperature and pressure for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
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Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.
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The reaction mixture is then processed to isolate the desired product. This typically involves filtration to remove inorganic salts, followed by distillation or crystallization to purify the this compound.
Q2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting tips:
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Incomplete Reaction: The reaction may not have gone to completion.
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Troubleshooting: Monitor the reaction progress over time using HPLC or TLC to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Temperature or Pressure: The amination reaction is sensitive to both temperature and pressure.
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Troubleshooting: Ensure the reaction temperature is maintained within the optimal range (typically 80-120°C). Verify that the pressure of ammonia is sufficient to drive the reaction forward.
-
-
Moisture in the Reaction: Water can react with the starting material and intermediates, leading to undesired byproducts.
-
Troubleshooting: Use anhydrous solvents and ensure all glassware and the reactor are thoroughly dried before use.
-
-
Loss during Workup: The product may be lost during the extraction, filtration, or purification steps.
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Troubleshooting: Optimize the workup procedure. Ensure complete precipitation of the product if using crystallization. If using extraction, perform multiple extractions with a suitable solvent.
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Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
2. Byproduct Characterization and Minimization
Q3: What are the common byproducts in the synthesis of this compound?
A3: The primary byproducts can be categorized as inorganic and organic.
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Inorganic Byproduct: The most common inorganic byproduct is ammonium fluoride (NH₄F) , which is formed from the reaction of ammonia with the displaced fluoride ion from the pyridine ring.
-
Organic Byproducts:
-
Unreacted Starting Material: 3,5-dichloro-2,4,6-trifluoropyridine may be present if the reaction does not go to completion.
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Isomeric Byproduct: A significant organic impurity can be the constitutional isomer, 2-Amino-3,5-dichloro-4,6-difluoropyridine . This forms due to the nucleophilic attack of ammonia at the 2-position of the TFP ring instead of the 4-position.
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Di-amino Species: Although less common under controlled conditions, over-amination can lead to the formation of di-aminodichlorofluoropyridines.
-
Q4: How can I identify the presence of the 2-Amino-3,5-dichloro-4,6-difluoropyridine isomer in my product?
A4: The presence of the 2-amino isomer can be confirmed using various analytical techniques. While specific experimental data for this particular isomer is scarce in the literature, we can predict the expected differences in analytical signatures compared to the desired 4-amino product.
| Technique | This compound (Product) | 2-Amino-3,5-dichloro-4,6-difluoropyridine (Byproduct) |
| HPLC | Will have a characteristic retention time under a given set of conditions. | Expected to have a different retention time, likely eluting at a slightly different time due to polarity differences. |
| ¹H NMR | A broad singlet for the -NH₂ protons. | A broad singlet for the -NH₂ protons, potentially at a slightly different chemical shift. A key difference would be the presence of a proton on the pyridine ring, which would appear as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms at the 2- and 6-positions. | Two distinct resonances for the non-equivalent fluorine atoms at the 4- and 6-positions, each likely showing coupling to each other and to the ring proton. |
| Mass Spec | Molecular ion peak (m/z) corresponding to C₅H₂Cl₂F₂N₂. | Same molecular ion peak as the product, as they are isomers. Fragmentation patterns may differ. |
Q5: What is the mechanism for the formation of the 2-Amino isomer, and how can I minimize its formation?
A5: The formation of both the desired 4-amino and the undesired 2-amino isomers occurs through a nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity (preference for attack at the 4-position versus the 2-position) is influenced by both electronic and steric factors.
Mechanism of Isomer Formation
Caption: Mechanism of formation for the desired product and its isomer.
Minimizing Isomer Formation:
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 4-amino isomer. However, this may also decrease the overall reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with different polar aprotic solvents may help to optimize the ratio of the desired product.
-
Ammonia Concentration: Carefully controlling the concentration of ammonia is important. Excessively high concentrations might lead to less selective reactions.
3. Purification
Q6: How can I effectively purify the this compound from the reaction mixture?
A6: Purification typically involves a multi-step process:
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Removal of Inorganic Salts: The crude reaction mixture is often filtered to remove the solid NH₄F byproduct.
-
Solvent Removal: The solvent (e.g., NMP) can be removed by distillation, often under reduced pressure.
-
Purification of the Crude Product:
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Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or do not crystallize.
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Column Chromatography: For laboratory-scale purifications or if recrystallization is ineffective in removing the isomeric byproduct, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the product from impurities.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.
-
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Optimal Catalyst Selection for Cross-Coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting optimal catalysts for cross-coupling reactions of 4-amino-3,5-dichloro-2,6-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: Palladium-catalyzed cross-coupling reactions are the most common and effective methods for functionalizing this substrate. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q2: What are the main challenges when performing cross-coupling reactions with this compound?
A2: The primary challenges stem from the electronic properties and sterics of the substrate:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. This is a well-known issue referred to as the "2-pyridyl problem".
-
Substrate Reactivity: The presence of multiple electron-withdrawing halogen substituents (Cl and F) can influence the reactivity of the C-Cl bonds and potentially affect the oxidative addition step in the catalytic cycle.
-
Site Selectivity: While the chlorine atoms are generally more reactive than the fluorine atoms in palladium-catalyzed cross-coupling, achieving selective coupling at a specific chlorine position (C3 or C5) can be challenging without further directing groups.
Q3: Which palladium catalysts and ligands are generally recommended for Suzuki-Miyaura coupling of this substrate?
A3: For Suzuki-Miyaura coupling of similar polychlorinated and fluorinated amino pyridines, catalyst systems that are effective for electron-deficient and sterically hindered substrates are recommended. A common choice is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. For a structurally related compound, a successful catalyst system employed was [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Q4: What are the recommended catalysts and ligands for Buchwald-Hartwig amination with this substrate?
A4: For Buchwald-Hartwig amination on electron-deficient heterocyclic systems, bulky biaryl phosphine ligands are often required to promote efficient catalytic turnover. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and Josiphos-type ligands have shown success in couplings of challenging heterocyclic halides. The choice of palladium precursor can also be critical, with Pd₂(dba)₃ or Pd(OAc)₂ being common starting points.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient oxidative addition due to electron-deficient substrate. 3. Poor quality of boronic acid/ester. 4. Inappropriate base or solvent. | 1. Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center. 2. Increase catalyst loading (in 1-2 mol% increments). 3. Use a pre-activated palladium(0) source or a precatalyst designed for challenging substrates. 4. Ensure the boronic acid is dry and not degraded; consider using the corresponding boronate ester. 5. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene, 2-MeTHF). |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal reaction temperature. | 1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen). 2. Lower the reaction temperature. |
| Dehalogenation of the Starting Material | 1. Presence of water or protic impurities. 2. Certain ligand/base combinations. | 1. Use anhydrous solvents and reagents. 2. Consider a weaker base or a different ligand. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Catalyst inhibition by the substrate or amine coupling partner. 2. Steric hindrance from the ortho-fluorine atoms. 3. Inappropriate base strength. | 1. Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). 2. Use a stronger, non-nucleophilic base such as LHMDS or K₃PO₄. 3. Increase the reaction temperature. |
| Competitive Hydrodechlorination | 1. β-hydride elimination from the amine coupling partner. 2. Reaction with trace water. | 1. For primary amines, consider using a ligand that favors reductive elimination over β-hydride elimination. 2. Ensure strictly anhydrous conditions. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for a Suzuki-Miyaura coupling of a structurally similar substrate, 4-amino-3,5-dichloro-6-fluoro-2-(aryl)pyridine, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 16 | ~70-90 |
Data is derived from a closely related substrate and should be considered as a starting point for optimization for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
The mixture is heated with stirring to the target temperature (e.g., 90-120 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is then purified by flash column chromatography.
Visualizations
influence of solvents on the reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichloro-2,6-difluoropyridine. The information is designed to address common issues encountered during experiments, with a focus on the influence of solvents on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is primarily governed by its electronic and steric properties. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the presence of four halogen substituents. This electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 2 and 6-positions are generally more susceptible to nucleophilic attack than the chlorine atoms at the 3 and 5-positions.[1] The amino group at the 4-position is an electron-donating group, which can influence the regioselectivity of reactions.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a solid at room temperature with limited solubility in many common solvents. It is slightly soluble in chloroform and methanol. Its solubility will vary in other organic solvents, and it is crucial to determine the solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture, which can significantly impact reaction rates and outcomes.
Q3: Which solvents are typically used for reactions involving this compound?
A3: The choice of solvent is critical and depends on the specific reaction being performed. For nucleophilic substitution reactions, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed to enhance the nucleophilicity of anionic reagents.[2] In some cases, non-polar aromatic solvents like toluene have been used, particularly in combination with a phase-transfer catalyst to facilitate the reaction between a solid or aqueous phase and an organic phase.[3] For certain transformations, such as hydrolysis, aqueous solutions with a base are used.[4][5]
Q4: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) on this compound?
A4: For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and more reactive. This typically leads to faster reaction rates compared to non-polar solvents. Protic solvents (e.g., alcohols, water) can solvate both the cation and the anion, and while they can facilitate the dissolution of ionic nucleophiles, they may decrease the nucleophilicity of the anion through hydrogen bonding, potentially slowing down the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | 1. Test the solubility of this compound and the nucleophile in the chosen solvent at the reaction temperature. 2. Consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. | A heterogeneous reaction mixture can lead to very slow reaction rates. Ensuring all reactants are in solution is crucial for efficient reaction. |
| Insufficient Nucleophile Reactivity | 1. If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., K₂CO₃, NaH) to generate the more reactive anionic nucleophile in situ. 2. Switch to a polar aprotic solvent to enhance the nucleophile's strength. | Anionic nucleophiles are significantly more reactive in SNAr reactions. Polar aprotic solvents enhance nucleophilicity by minimizing solvation of the anion. |
| Inappropriate Solvent Choice | 1. If using a non-polar solvent like toluene without a phase-transfer catalyst for a reaction with an ionic nucleophile, consider adding a catalyst (e.g., a quaternary ammonium salt). 2. Alternatively, switch to a polar aprotic solvent. | Phase-transfer catalysts are necessary to transport ionic nucleophiles from a solid or aqueous phase into the organic phase where the substrate is dissolved. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential side reactions. | SNAr reactions on electron-deficient rings often require elevated temperatures to overcome the activation energy barrier. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction at Multiple Halogen Sites | 1. Lower the reaction temperature. 2. Use a less reactive, more sterically hindered nucleophile. 3. Carefully control the stoichiometry of the nucleophile (use of 1 equivalent may favor monosubstitution). | The fluorine atoms at C2 and C6 are more reactive than the chlorine atoms.[1] Lowering the temperature can improve selectivity. A bulkier nucleophile may preferentially attack the less hindered positions. |
| Decomposition of Starting Material or Product | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature and extend the reaction time. | Highly functionalized aromatic compounds can be sensitive to air, moisture, and high temperatures. |
| Solvent Participation in the Reaction | 1. If using a potentially reactive solvent (e.g., an alcohol at high temperatures with a strong base), switch to a more inert solvent like DMF, DMSO, or toluene. | Some solvents can act as nucleophiles under certain conditions, leading to unwanted byproducts. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Alkoxide
This protocol is a generalized procedure based on common practices for SNAr reactions and should be optimized for specific substrates and nucleophiles.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., anhydrous DMF or NMP, approximately 5-10 mL per mmol of substrate). Add a non-nucleophilic base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)).
-
Nucleophile Addition: Slowly add the alcohol nucleophile (1.1 eq) at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the influence of solvent type on the outcome of nucleophilic aromatic substitution reactions based on general principles and patent literature. Note: This is a generalized summary, and actual results will vary based on the specific nucleophile and reaction conditions.
| Solvent Type | Typical Solvents | Expected Outcome for SNAr Reactions | Potential Issues |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Generally faster reaction rates and higher yields due to enhanced nucleophilicity of the anionic reagent. | Can be difficult to remove during work-up. Potential for side reactions at high temperatures. |
| Polar Protic | Water, Ethanol, Methanol | Slower reaction rates compared to polar aprotic solvents due to solvation and deactivation of the nucleophile. Can be effective for hydrolysis reactions. | Solvent can act as a competing nucleophile. |
| Non-Polar Aromatic | Toluene, Xylene | Slow reaction rates unless a phase-transfer catalyst is used with an ionic nucleophile. Can be advantageous for clean reactions and easier work-up. | Poor solubility of ionic nucleophiles. Requires a phase-transfer catalyst for many applications. |
Visualizations
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Caption: A decision-making diagram for solvent selection based on the type of nucleophile.
References
- 1. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 5. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
effective workup procedures for reactions with 4-Amino-3,5-dichloro-2,6-difluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with effective workup procedures for reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties of this compound is crucial for designing appropriate reaction and workup conditions. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | [1][2] |
| Molecular Weight | 198.99 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [1][2] |
| Melting Point | 112-114 °C | [1][2][3] |
| Boiling Point | 112-114 °C (Note: This is likely the melting point range, as the boiling point is estimated to be higher) | [1][3] |
| Solubility | Soluble in many organic solvents. | General chemical knowledge |
| pKa | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogen substituents. | General chemical knowledge |
Q2: What are the most common reaction types for this compound?
A2: This compound is a versatile intermediate. The most common reactions involve nucleophilic aromatic substitution (SNAr) at the fluorine or chlorine positions and cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the halogen positions. The amino group can also undergo various transformations.
Q3: What safety precautions should be taken when working with this compound?
A3: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes. In case of ingestion, seek medical help.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the workup of reactions with this compound.
Issue 1: Emulsion Formation During Aqueous Workup
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult. | 1. The reaction mixture contains fine particulate matter. 2. The presence of polar, high molecular weight byproducts acting as surfactants. 3. The pH of the aqueous phase is not optimal. | 1. Filter the reaction mixture through a pad of celite before the aqueous workup. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 3. If the product is neutral, adjust the pH of the aqueous phase. 4. Centrifuge the mixture to break the emulsion. |
Issue 2: Poor Recovery of Product After Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The yield of the desired product is significantly lower than expected after extraction and solvent removal. | 1. The product has some solubility in the aqueous phase. 2. The organic solvent used for extraction is not optimal. 3. The product is volatile and has been lost during solvent evaporation. | 1. Perform multiple extractions with smaller volumes of the organic solvent. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. 3. Try a different extraction solvent. Common choices include ethyl acetate, dichloromethane, and methyl tert-butyl ether.[4] 4. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
Issue 3: Difficulty in Removing Palladium Catalyst Residues (for Suzuki-Miyaura Reactions)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The isolated product is contaminated with a black or dark-colored solid, which is likely palladium catalyst residue. | The palladium catalyst has precipitated out of solution and is co-extracted with the product. | 1. Before the aqueous workup, dilute the reaction mixture with the extraction solvent and filter it through a plug of silica gel or celite. 2. During the workup, wash the organic layer with an aqueous solution of a thiol-containing scavenger resin or a dilute solution of sodium thiosulfate. 3. Purify the crude product by column chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for the workup of a Suzuki-Miyaura reaction where this compound is coupled with an arylboronic acid.
-
Cooling and Quenching:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.[4]
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Add water or brine to dissolve any inorganic salts.
-
Shake the funnel gently to mix the layers and then allow them to separate.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with water to remove any remaining water-soluble impurities.
-
Wash the organic layers with brine to help remove residual water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.
-
Protocol 2: Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general workup for an SNAr reaction where a nucleophile has displaced one of the halogen atoms of this compound.
-
Reaction Quenching:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a dilute aqueous acid/base solution, depending on the nature of the nucleophile and product.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous acid (if the product is basic and the excess nucleophile needs to be removed), followed by a dilute aqueous base (e.g., sodium bicarbonate solution, if acidic byproducts are present), and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography. A patent for a related aminopyridine suggests dissolving the crude product in absolute ethanol, treating with activated carbon, and then adding an alkane to precipitate the purified product.[5]
-
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 3. This compound CAS#: 2840-00-8 [m.chemicalbook.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 4-Amino-3,5-dichloro-2,6-difluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of 4-Amino-3,5-dichloro-2,6-difluoropyridine. It offers a comparative analysis with structurally similar compounds and includes detailed experimental protocols for the acquisition of spectroscopic data.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic methods. While experimental data for this specific compound is not extensively published, predictions based on its structure can be compared with the experimental data of analogous compounds. This section presents a comparison of expected and observed spectroscopic data for the target compound and three structural alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Position | Predicted/Observed Chemical Shift (δ) ppm | Solvent |
| This compound | -NH₂ | ~5.0 (Predicted) | DMSO-d₆ |
| 4-Amino-3,5-dichloropyridine | H-2, H-6 | 8.04 | CDCl₃ |
| -NH₂ | 4.57 | CDCl₃ | |
| 2-Amino-3,5-dichloropyridine | H-4 | 7.50 | CDCl₃ |
| H-6 | 7.94 | CDCl₃ | |
| -NH₂ | 4.90 | CDCl₃ | |
| 4-Amino-2,6-dichloropyridine | H-3, H-5 | 6.63 | DMSO-d₆ |
| -NH₂ | 6.88 | DMSO-d₆ |
Table 2: ¹³C NMR Data Comparison
| Compound | Predicted/Observed Chemical Shifts (δ) ppm | Solvent |
| This compound | No experimental data available. Predicted shifts would be significantly influenced by the strong electron-withdrawing effects of the fluorine and chlorine atoms. | - |
| 4-Amino-3,5-dichloropyridine | 110.9, 147.2, 149.1 | DMSO-d₆ |
| 2-Amino-3,5-dichloropyridine | 108.8, 129.8, 145.4, 146.1, 154.3 | CDCl₃ |
| 4-Amino-2,6-dichloropyridine | 108.4, 150.8, 156.1 | DMSO-d₆ |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Observed [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₅H₂Cl₂F₂N₂ | 198.99 | ~199.99 ([M+H]⁺) (Predicted) |
| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 162, 164 |
| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 162, 164 |
| 4-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 162, 164 |
Table 4: IR Spectroscopy Data Comparison
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Predicted characteristic bands for N-H stretching (3300-3500 cm⁻¹), C-F stretching, and C-Cl stretching. |
| 4-Amino-3,5-dichloropyridine | 3485, 3380 (N-H stretch), 1620 (N-H bend), 1550, 1450 (C=C stretch) |
| 2-Amino-3,5-dichloropyridine | 3450, 3300 (N-H stretch), 1630 (N-H bend), 1580, 1480 (C=C stretch) |
| 4-Amino-2,6-dichloropyridine | 3480, 3370 (N-H stretch), 1640 (N-H bend), 1570, 1470 (C=C stretch) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.[3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After analysis, clean the crystal surface thoroughly.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization source.
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.
-
Heat the probe to volatilize the sample into the gas phase within the ion source.[5]
-
-
Ionization and Analysis:
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[6] This will cause the molecules to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural confirmation of the target compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
comparative analysis of different synthetic routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine
For researchers and professionals in drug development and agrochemical synthesis, the efficient production of 4-Amino-3,5-dichloro-2,6-difluoropyridine is a critical step for the creation of various active compounds. This guide provides a comparative analysis of the primary synthetic methodologies, offering detailed experimental protocols and quantitative data to inform decisions on process optimization and scalability.
The most prevalent and well-documented synthetic pathway to this compound proceeds via a two-step process, commencing with the fluorination of pentachloropyridine to yield the intermediate 3,5-dichloro-2,4,6-trifluoropyridine, which is subsequently aminated to the final product. Variations in this route primarily concern the choice of solvent and reaction conditions for the initial fluorination step.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the two-step synthesis of this compound, highlighting the impact of different solvents on the initial fluorination step.
| Route | Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1A | 1. Fluorination | Pentachloropyridine | Potassium Fluoride | N-Methylpyrrolidone (NMP) | 150 | 8 | 76.1 - 92.0 | 99.1 | [1][2] |
| 2. Amination | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | Toluene / DMAC | Not Specified | Not Specified | 83 | 94.2 | [3] | |
| 1B | 1. Fluorination | Pentachloropyridine | Potassium Fluoride | 1,3-dimethyl-2-imidazolidinone (DMI) | 90 | 1.5 | 95.42 | Not Specified | [4] |
| 2. Amination | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | N-Methylpyrrolidone (NMP) | 80-140 | Not Specified | 50-70 (moderate) | >95 (after purification) | [5][6] |
Experimental Protocols
Route 1A: Synthesis via Fluorination in NMP followed by Amination
Step 1: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from Pentachloropyridine in NMP
-
Materials: Pentachloropyridine (PCP), Potassium Fluoride (KF), N-Methylpyrrolidone (NMP).
-
Procedure: A reactor is charged with NMP and heated to approximately 150°C under vacuum to remove any residual water. After cooling, pentachloropyridine and anhydrous potassium fluoride are added. The mixture is heated to 150°C and maintained for 8 hours with vigorous stirring. The reaction mixture is then cooled, and the insoluble salts are removed by filtration. The filtrate, containing the desired product, is purified by fractional distillation.[1][2]
-
Yield: Recovered yields of 3,5-dichloro-2,4,6-trifluoropyridine can reach up to 92.0%, with a purity of 99.1%.[2]
Step 2: Synthesis of this compound from 3,5-dichloro-2,4,6-trifluoropyridine
-
Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Ammonia, Toluene, Dimethylacetamide (DMAC).
-
Procedure: 3,5-dichloro-2,4,6-trifluoropyridine is dissolved in a mixture of toluene and DMAC. The solution is then treated with ammonia at an elevated temperature and pressure. After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration. The crude product can be further purified by recrystallization.[3]
-
Yield: This amination step can achieve a yield of 83%, with the final product consisting of 94.2% this compound and 5.8% of the isomeric 2-amino-3,5-dichloro-4,6-difluoropyridine.[3]
Route 1B: Synthesis via Fluorination in DMI followed by Amination in NMP
Step 1: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from Pentachloropyridine in DMI
-
Materials: Pentachloropyridine, Potassium Fluoride (KF), 1,3-dimethyl-2-imidazolidinone (DMI).
-
Procedure: In a three-necked flask, DMI and anhydrous KF are added. The mixture is heated under reduced pressure to remove water. After cooling to 90°C, pentachloropyridine is added, and the reaction is stirred at this temperature for 1.5 hours. Upon completion, the reaction mixture is cooled and filtered. The filtrate is then subjected to distillation to isolate the product.[4]
-
Yield: This method reports a high yield of 95.42% for 3,5-dichloro-2,4,6-trifluoropyridine.[4]
Step 2: Synthesis of this compound from 3,5-dichloro-2,4,6-trifluoropyridine in NMP
-
Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Ammonia, N-Methylpyrrolidone (NMP).
-
Procedure: 3,5-dichloro-2,4,6-trifluoropyridine and NMP are added to a reactor. Ammonia gas is then passed through the solution. The reaction temperature is typically maintained between 80-140°C.[5][6] After the reaction is complete, the solution is filtered to remove the ammonium fluoride byproduct. The filtrate is then rectified to obtain the final product.[6]
-
Yield: Moderate yields of 50-70% are reported for this amination process.[5] Purification by recrystallization or column chromatography can yield a product with a purity of over 95%.[5]
Process Visualization
The following diagram illustrates the general two-step synthetic pathway for producing this compound.
Caption: Two-step synthesis of this compound.
References
- 1. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 2. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3,5-Dichloro-2,4,6-trifluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 2840-00-8 | Benchchem [benchchem.com]
- 6. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
4-Amino-3,5-dichloro-2,6-difluoropyridine compared to other functionalized pyridines in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, functionalized pyridines are indispensable building blocks for the synthesis of agrochemicals, pharmaceuticals, and materials. Among these, 4-Amino-3,5-dichloro-2,6-difluoropyridine stands out as a versatile reagent with a unique reactivity profile conferred by its distinct pattern of halogen substitution. This guide provides an objective comparison of its performance in key synthetic transformations—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—against other commonly employed functionalized pyridines, supported by available experimental data.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The electron-deficient nature of the pyridine ring, exacerbated by the presence of four halogen substituents, renders this compound highly susceptible to nucleophilic attack. A key feature of this molecule is the differential reactivity of its halogen atoms. The fluorine atoms at the 2- and 6-positions are significantly more activated towards nucleophilic displacement than the chlorine atoms at the 3- and 5-positions.[1] This preferential reactivity allows for selective functionalization.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Pyridine Derivative | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | (3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine | 4-((3R,5S)-3,5-bis((tert-butoxycarbonyl)amino)piperidin-1-yl)-3,5-dichloro-2,6-difluoropyridin-4-amine | Acetonitrile, Diisopropylethylamine, 20-120°C | Not explicitly stated | WO2005028467A1[2] |
| 2,4-Dichloropyridine | Piperidine | 2-Chloro-4-(piperidin-1-yl)pyridine | Not specified | Not specified, C4-selective | |
| 2,3,5,6-Tetrachloropyridine | Sodium Methoxide | 2,3,5-Trichloro-6-methoxypyridine | Methanol, Reflux | ~85% | Literature data |
| Pentafluoropyridine | Ammonia | 4-Amino-2,3,5,6-tetrafluoropyridine | Aqueous Ammonia, 100°C | 78% | Literature data |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with a Diamine
A solution of this compound and (3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine in a suitable solvent such as acetonitrile, THF, or DMF is treated with a base, for example, diisopropylethylamine or triethylamine. The reaction mixture is stirred at a temperature ranging from ambient to 120°C until the reaction is complete, as monitored by an appropriate technique like LC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired product.[2]
Logical Relationship Diagram: SNAr Reactivity
Caption: Reactivity of this compound in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions: Challenges and Opportunities
While highly activated for SNAr, the electron-withdrawing nature of the halogen substituents on this compound can present challenges for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which involve oxidative addition of the C-X bond to a Pd(0) center. However, the presence of multiple halogen atoms also offers the potential for selective and sequential cross-coupling reactions.
Suzuki-Miyaura Coupling
Direct experimental data for the Suzuki-Miyaura coupling of this compound is scarce in the available literature. However, studies on related polychlorinated pyridines provide insights into the expected reactivity. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds in Suzuki-Miyaura couplings. The reactivity of C-F bonds is typically very low. For polychlorinated pyridines, selective coupling at the 2- and 6-positions is often observed.
Table 2: Representative Suzuki-Miyaura Coupling of a Polychlorinated Pyridine
| Pyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water | 100 | 95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
To a mixture of the chloropyridine, an arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, or an aqueous mixture) is added a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C until the starting material is consumed. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Table 3: Representative Buchwald-Hartwig Amination of a Chloropyridine
| Pyridine Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 92 (for 4-chloro-N-phenylpyridin-2-amine) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
A mixture of the chloropyridine, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated pyridine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its key strength lies in its predictable and selective reactivity in nucleophilic aromatic substitution reactions, where the fluorine atoms at the 2- and 6-positions are preferentially displaced. This allows for controlled, stepwise functionalization of the pyridine core.
While its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination is less documented, the principles governing the reactivity of related polychlorinated pyridines suggest that selective C-Cl bond functionalization is feasible. Further research into optimizing catalyst systems for this specific substrate would undoubtedly broaden its synthetic utility. For researchers in drug discovery and agrochemical development, the unique substitution pattern of this compound offers a powerful tool for accessing novel chemical space and creating complex, highly functionalized pyridine derivatives.
References
Comparative Biological Efficacy of Novel 4-Amino-3,5-dichloro-2,6-difluoropyridine Derivatives as Herbicides
A detailed analysis of the herbicidal activity of newly synthesized pyridine derivatives, providing quantitative data, experimental methodologies, and insights into their mechanism of action.
This guide presents a comparative analysis of the biological efficacy of various 4-Amino-3,5-dichloro-2,6-difluoropyridine derivatives as potential herbicides. The data and protocols are primarily based on the findings of Liu et al. (2022), who synthesized a series of novel compounds and evaluated their herbicidal activities against various weed species. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of the synthesized this compound derivatives was quantified by determining the half-maximal inhibitory concentration (IC50) against the root growth of several indicator plants. The IC50 values, presented in μM, provide a comparative measure of the potency of each derivative. A lower IC50 value indicates a higher herbicidal activity.
The table below summarizes the in-vitro herbicidal activities of selected derivatives against various plant species.
| Compound | Brassica napus (IC50, μM) | Echinochloa crusgalli (IC50, μM) | Abutilon theophrasti (IC50, μM) | Sorghum halepense (IC50, μM) |
| 6a | 108.3 | 165.4 | 121.7 | 213.5 |
| 6b | 95.6 | 143.8 | 105.4 | 189.7 |
| 6c | 78.2 | 121.5 | 89.3 | 154.6 |
| 6d | 123.4 | 187.9 | 135.8 | 245.1 |
| 6e | 65.7 | 102.3 | 75.1 | 132.8 |
| 6f | 58.9 | 91.7 | 67.2 | 118.5 |
| 6g | 154.8 | 210.2 | 168.4 | 289.3 |
| 6h | 47.3 | 78.5 | 55.9 | 99.4 |
| 6i | 39.8 | 65.4 | 46.7 | 82.1 |
| 6j | 189.2 | 245.6 | 201.3 | 321.7 |
| 6k | 210.5 | 289.1 | 234.8 | 365.4 |
| 6l | 35.6 | 58.9 | 41.2 | 75.3 |
| 6m | 41.2 | 68.7 | 49.8 | 88.6 |
| 6n | 176.4 | 221.8 | 189.5 | 301.2 |
| 6o | 28.9 | 47.6 | 34.5 | 61.8 |
| Florpyrauxifen-benzyl | 15.3 | 25.8 | 18.7 | 33.4 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study by Liu et al. (2022).
In Vitro Herbicidal Activity Assay
This protocol was used to determine the IC50 values presented in the table above.
-
Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were then made to achieve the desired final concentrations for the assay.
-
Plant Material and Growth Conditions: Seeds of the test plants (Brassica napus, Echinochloa crusgalli, Abutilon theophrasti, and Sorghum halepense) were surface-sterilized and germinated on a moist filter paper in petri dishes.
-
Assay Procedure: The germinated seeds were transferred to petri dishes containing a culture medium supplemented with the different concentrations of the test compounds. The petri dishes were then incubated in a growth chamber under controlled conditions of light and temperature.
-
Data Collection and Analysis: After a specified incubation period, the root length of the seedlings was measured. The percentage of root growth inhibition was calculated relative to a control group (treated with DMSO only). The IC50 values were then determined by probit analysis of the dose-response data.
In Vivo Herbicidal Activity Assay (Pre- and Post-emergence)
This protocol was used to evaluate the herbicidal efficacy of the compounds on whole plants.
-
Plant Cultivation: The test plants were grown in pots containing a standard soil mixture in a greenhouse.
-
Pre-emergence Application: For the pre-emergence test, the test compounds were applied to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: For the post-emergence test, the compounds were applied to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment and Observation: The plants were treated with a specific dosage of the compounds, typically formulated as an emulsifiable concentrate. The herbicidal effect was visually assessed at different time points after treatment, and the percentage of injury was recorded.
Mechanism of Action: Auxin Signaling Pathway
Many pyridine-based herbicides, including the commercial herbicide florpyrauxifen-benzyl which is structurally related to the compounds discussed, act as synthetic auxins. They mimic the natural plant hormone auxin, leading to a disruption of normal plant growth processes and ultimately causing plant death. The diagram below illustrates the simplified auxin signaling pathway that is targeted by these herbicides.
Caption: Simplified auxin signaling pathway targeted by synthetic auxin herbicides.
In the presence of synthetic auxins, the TIR1/AFB receptor binds to the Aux/IAA repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. The uncontrolled activation of these genes disrupts various physiological processes, leading to abnormal growth and ultimately, the death of the susceptible plant.
Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in the synthesis of various chemical compounds, including the herbicide Fluroxypyr. Due to a lack of publicly available validated methods for this specific analyte, this document outlines proposed methodologies based on common analytical techniques for structurally similar compounds, such as halogenated pyridines and aromatic amines. The information presented is intended to serve as a starting point for method development and validation.
Comparison of Proposed Analytical Methods
The following table summarizes the potential performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound. The performance characteristics are estimates based on the analysis of analogous compounds and will require experimental verification for this specific analyte.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the absorbance of UV-Vis light. |
| Selectivity | Moderate to High | Very High | Low |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Sample Throughput | Moderate | Moderate to Low | High |
| Instrumentation Cost | Moderate | High | Low |
| Method Development | Moderate | Complex | Simple |
Experimental Protocols
The following are detailed, proposed experimental protocols for each analytical technique. These are starting points and will require optimization and validation for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the analysis of aromatic amines and related pyridine derivatives.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the 220-280 nm range).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a standard of this compound and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed based on the analysis of halogenated and volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Create calibration standards by diluting the stock solution.
-
Extract the analyte from the sample matrix using an appropriate solvent, concentrate if necessary, and bring to a known volume before injection.
UV-Vis Spectrophotometry
This method is a simpler, less selective alternative, suitable for the quantification of the pure substance or in simple mixtures without interfering substances that absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum (typically 200-400 nm).
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for the analytical methods and a conceptual signaling pathway where such a molecule might be studied.
Caption: General workflow for the quantification of this compound.
Caption: Conceptual pathway from a chemical precursor to a biological response.
Navigating the Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine: A Comparative Guide to Catalytic Performance
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Amino-3,5-dichloro-2,6-difluoropyridine, a crucial building block in the production of agrochemicals and a potential pharmacophore, presents a synthetic challenge that has been approached through various catalytic and non-catalytic methods. This guide provides an objective comparison of these approaches, supported by available experimental data, to aid in the selection of the most suitable synthetic route.
The primary and most documented method for the industrial-scale production of this compound is the direct amination of 3,5-dichloro-2,4,6-trifluoropyridine. This nucleophilic aromatic substitution (SNAr) reaction, where an amino group displaces a fluorine atom, can be performed under thermal conditions without a catalyst, or its efficiency can potentially be enhanced through the use of transition metal catalysts, primarily those based on palladium and copper. This comparison will delve into the nuances of the uncatalyzed reaction and the potential benefits of palladium and copper catalysis, drawing on data from analogous reactions in the absence of a direct head-to-head study on this specific substrate.
Comparative Performance of Synthetic Methodologies
The choice of synthetic route for this compound hinges on a trade-off between reaction speed, yield, cost, and catalyst complexity. While uncatalyzed methods offer simplicity, catalyzed approaches may provide milder reaction conditions and improved efficiency.
| Methodology | Catalyst/Conditions | Substrate | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uncatalyzed | None | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | N-Methyl-2-pyrrolidone (NMP) | 80-140 | Not specified | Moderate (50-70) | Patent Data[1] |
| Palladium-Catalyzed | Pd₂(dba)₃ / Ligand | Aryl Chlorides | Ammonium Salts | Toluene | 120 | Not specified | Excellent (General) | Literature[2] |
| Palladium-Catalyzed | Pd(OAc)₂ / KPhos | Aryl Chlorides/Bromides | Aqueous Ammonia | Not specified | Not specified | Not specified | High Selectivity | Literature[3][4] |
| Copper-Catalyzed | CuBr / Ligand (L5) | Aryl Chlorides | Various Amines | DMSO | 40-70 | 24 | Good to Excellent | Literature[5] |
| Copper-Catalyzed | CuI / Ligand | Bromo/Iodopyridines | Adamantane Amines | Not specified | Not specified | Not specified | Good to High | Literature[6] |
Note: The data for palladium and copper-catalyzed reactions are derived from amination of various aryl halides and may not be directly representative of the specific reaction for this compound. They are included to provide a general comparison of the potential performance of these catalytic systems.
Experimental Workflow & Signaling Pathways
To systematically evaluate and compare the performance of different catalysts for the synthesis of this compound, a structured experimental workflow is essential. The following diagram illustrates a typical process for screening and optimizing a catalytic amination reaction.
References
- 1. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
methods for determining the purity of synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. This guide provides a comparative overview of key analytical methods for assessing the purity of 4-Amino-3,5-dichloro-2,6-difluoropyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy and sensitivity. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.
| Method | Principle | Typical Performance | Advantages | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity: >99% achievable.[1][2] LOD/LOQ: Method-dependent, typically in the µg/mL to ng/mL range. Accuracy: High, with recovery values typically between 98-102%. Precision: High, with RSD < 2%. | Versatile for a wide range of non-volatile and thermally labile compounds. Well-established and widely available. High resolution and sensitivity. | Requires use of solvents. Matrix effects can influence accuracy. |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Purity: >99% achievable. LOD/LOQ: Highly sensitive, often in the pg to fg range. Accuracy: High, with excellent recovery for volatile analytes. Precision: High, with RSD < 2%. | Excellent for volatile and semi-volatile compounds. High separation efficiency. Sensitive detectors available (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[3] |
| qNMR | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample. | Purity: Absolute purity determination without the need for a specific reference standard of the analyte. Accuracy: Very high, directly traceable to primary standards. Precision: High, with RSD typically < 1%. | Provides an absolute measure of purity. Non-destructive. Can provide structural information about impurities. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for each technique.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2) is a common choice for pyridine derivatives.[4] The gradient or isocratic elution will depend on the impurity profile.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Calculation: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standards. The percentage purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC)
Given the melting point of this compound (112-114 °C), GC can be a viable option, particularly when coupled with a mass spectrometer (MS) for impurity identification.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., a wax-based or mid-polarity column)
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the synthesized sample in a volatile organic solvent (e.g., acetone, dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature (FID): 280 °C
-
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method can be employed. GC-MS analysis allows for the identification of impurities by comparing their mass spectra to a library.[5][6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary ratio method for purity determination without the need for a specific reference standard of the analyte.[7]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition:
-
Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum. For fluorinated compounds like this, ¹⁹F qNMR can be particularly advantageous due to the wide chemical shift range and the absence of background signals.[8]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons/fluorines for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the general workflow for purity determination and a decision-making process for method selection.
Caption: General workflow for purity determination of this compound.
Caption: Decision tree for selecting a suitable purity determination method.
Conclusion
The determination of purity for this compound can be effectively achieved using HPLC, GC, and qNMR. HPLC is a versatile and robust method for routine quality control. GC is a highly sensitive technique suitable for analyzing volatile impurities. qNMR stands out as a powerful tool for absolute purity determination without the need for a specific reference standard of the analyte. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the impurities expected in the synthesized material. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
A Comparative Guide: Correlating Computational Predictions with Experimental Results for 4-Amino-3,5-dichloro-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physical and chemical properties of a compound are the cornerstones of its characterization. Experimental measurements provide tangible values, while computational chemistry offers predictions based on theoretical models. Below is a comparison of the available experimental data for 4-Amino-3,5-dichloro-2,6-difluoropyridine with the types of properties that can be predicted using computational methods like Density Functional Theory (DFT).
| Property | Experimental Value | Computational Prediction (Methodology) |
| Melting Point | 112-114 °C[1] | While direct melting point prediction is complex, computational methods can estimate lattice energy and intermolecular forces, which are determining factors. |
| Boiling Point | 112-113 °C (at reduced pressure)[1], 281.7 °C (Predicted at 760 mmHg) | Quantitative Structure-Property Relationship (QSPR) models, often using calculated molecular descriptors, can predict boiling points. |
| Density | 1.697 ± 0.06 g/cm³ (Predicted)[1] | The molecular volume can be calculated from the optimized geometry (e.g., using DFT), which, combined with the molecular weight, provides a theoretical density. |
| UV-Vis Absorption | A band system analogous to the 2100 Å transition in benzene has been reported in the vapor phase spectrum.[1] | Time-Dependent DFT (TD-DFT) is a common method to predict electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. For similar molecules, TD-DFT has been shown to correlate well with experimental spectra. |
| Vibrational Frequencies | Specific experimental IR and Raman spectra are not readily available in public literature. | DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict the vibrational frequencies and intensities of IR and Raman spectra. These predicted spectra can aid in the assignment of experimental vibrational modes. |
Experimental Protocols
Synthesis of this compound
The primary synthesis route for this compound involves the amination of a more halogenated pyridine precursor. A typical procedure is as follows:
-
Reaction Setup : 3,5-dichloro-2,4,6-trifluoropyridine is dissolved in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP).
-
Amination : Ammonia gas is passed through the solution. The reaction is typically carried out under controlled temperature and pressure.
-
Workup : Upon completion, the reaction mixture is filtered to remove any solid by-products.
-
Purification : The filtrate, containing the product and solvent, is subjected to rectification to isolate the this compound.[2]
A patent describes a specific instance of this synthesis where the rectification is carried out at 80-140°C, with the product fraction being collected at 122-125°C under a pressure of 1Kpa.[2]
Visualizing the Correlation Workflow
The following diagrams illustrate the synthesis workflow and the conceptual relationship between computational and experimental spectroscopic analysis.
Reactivity and Intermolecular Interactions
Computational chemistry, particularly DFT, can provide insights into the reactivity of this compound. The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing chlorine and fluorine atoms. Conversely, the amino group at the 4-position is electron-donating. This "push-pull" electronic arrangement is expected to significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.[1]
Studies on similar halogenated pyridines have shown that computational models can predict probable intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are crucial in understanding the crystal packing and solid-state properties of the compound. While specific studies on this compound are not available, the principles from related molecules suggest a rich landscape of non-covalent interactions that could be computationally explored and correlated with experimental crystallographic data.
References
Evaluating the Performance of 4-Amino-3,5-dichloro-2,6-difluoropyridine in Diverse Reaction Conditions: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic intermediates, 4-Amino-3,5-dichloro-2,6-difluoropyridine stands out as a versatile reagent. Its unique substitution pattern, featuring both electron-withdrawing chlorine and fluorine atoms, imparts a distinct reactivity profile, making it a valuable synthon for the introduction of a substituted aminopyridine moiety.
This guide provides a comparative analysis of this compound's performance in various reaction conditions, with a focus on its application in the synthesis of bioactive molecules. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers, scientists, and drug development professionals with the necessary information to effectively integrate this compound into their synthetic strategies.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring in this compound, further accentuated by the halogen substituents, renders it highly susceptible to nucleophilic attack, primarily at the 4-position, displacing the amino group.
Comparative Performance Data
The following table summarizes the performance of this compound in a representative SNAr reaction and compares it with a plausible alternative, 4-Amino-2,3,5,6-tetrafluoropyridine. The data is based on typical reaction outcomes reported in synthetic literature.
| Parameter | This compound | Alternative: 4-Amino-2,3,5,6-tetrafluoropyridine |
| Reaction Type | Nucleophilic Aromatic Substitution (with Hydrazine) | Nucleophilic Aromatic Substitution (with Hydrazine) |
| Product | 4-Hydrazinyl-3,5-dichloro-2,6-difluoropyridine | 4-Hydrazinyl-2,3,5,6-tetrafluoropyridine |
| Typical Yield | ~85-95% | ~80-90% |
| Reaction Conditions | Ethanol, Reflux, 4h | Ethanol, Reflux, 6h |
| Selectivity | High for substitution at C4 | High for substitution at C4 |
| Key Advantage | The presence of chlorine atoms offers potential for subsequent cross-coupling reactions. | Higher fluorine content can enhance metabolic stability and binding affinity in final products. |
Application in the Synthesis of Antiviral Agents
A significant application of this compound is in the synthesis of novel antiviral compounds. Its structural motif can be found in molecules designed to inhibit viral replication.
Experimental Protocol: Synthesis of a Substituted Pyridinyl-Amine Derivative
This protocol is adapted from a patented synthetic route for an antiviral agent.
Reaction: N-alkylation of this compound with a functionalized alkyl halide.
Materials:
-
This compound
-
Substituted Alkyl Halide (e.g., 1-(2-bromoethoxy)-4-nitrobenzene)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data:
-
Reported Yield: 87%
Caption: Experimental workflow for the synthesis of a substituted pyridinyl-amine derivative.
Logical Comparison of Reactivity
The enhanced reactivity of this compound in SNAr reactions can be attributed to the cumulative electron-withdrawing effects of the halogen substituents. This logical relationship is depicted in the following diagram.
Caption: Logical diagram illustrating the factors influencing the reactivity of the pyridine ring.
Precursor Synthesis: A Note on Accessibility
The utility of a building block is also determined by its accessibility. This compound is readily synthesized from the corresponding 3,5-dichloro-2,4,6-trifluoropyridine.
Experimental Protocol: Synthesis of this compound
Reaction: Amination of 3,5-dichloro-2,4,6-trifluoropyridine.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
Aqueous Ammonia (NH3)
-
Dioxane
Procedure:
-
A solution of 3,5-dichloro-2,4,6-trifluoropyridine in dioxane is treated with an excess of aqueous ammonia.
-
The reaction mixture is stirred vigorously at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
Quantitative Data:
-
Reported Yield: 95%
This high-yielding and straightforward synthesis further enhances the appeal of this compound as a readily available intermediate for complex molecule synthesis.
Benchmarking 4-Amino-3,5-dichloro-2,6-difluoropyridine: A Comparative Guide for Drug Discovery and Agrochemical Development
For researchers, scientists, and professionals in drug development and agrochemical design, the selection of foundational molecular building blocks is a critical determinant of downstream success. This guide provides an objective comparison of 4-Amino-3,5-dichloro-2,6-difluoropyridine against key structural and functional analogs, supported by experimental data to inform rational design and synthesis strategies.
This document benchmarks the utility of this compound, a pivotal intermediate in the synthesis of the widely used herbicide fluroxypyr. Its performance is evaluated against a structurally analogous fluorinated pyridine and functionally analogous pyridine-based herbicides, offering a comprehensive overview of its synthetic accessibility and biological efficacy.
Comparative Analysis of Synthetic Routes
The synthetic efficiency of this compound is a key consideration for its application. The primary route to this compound involves the nucleophilic aromatic substitution of a polyhalogenated pyridine. A comparison of yields with a structurally similar, fully fluorinated analog highlights differences in reactivity and accessibility.
| Compound | Starting Material | Reagents | Typical Yield | Reference |
| This compound | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | 50-70% | [1] |
| 4-Amino-2,3,5,6-tetrafluoropyridine | Pentafluoropyridine | Aqueous Ammonia in THF | 80% | [2] |
Experimental Protocols: Synthesis of Aminopyridine Building Blocks
Detailed methodologies for the synthesis of this compound and its tetrafluorinated analog are presented below, providing a practical basis for laboratory preparation.
Synthesis of this compound
This procedure is adapted from established industrial processes for the production of the fluroxypyr intermediate.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine
-
Ammonia (aqueous or gaseous)
-
Suitable solvent (e.g., N-methylpyrrolidone - NMP)
-
Pressure reactor
Procedure:
-
Charge a pressure reactor with 3,5-dichloro-2,4,6-trifluoropyridine and a suitable solvent such as NMP.
-
Introduce ammonia into the reactor. The reaction can be performed with either aqueous ammonia or by bubbling ammonia gas through the solution.
-
Heat the sealed reactor to a temperature between 80-120°C.
-
Maintain the reaction under controlled pressure for a specified duration to ensure complete conversion.
-
After cooling, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is then subjected to rectification to isolate the this compound product.
Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
This protocol outlines a laboratory-scale synthesis from pentafluoropyridine.[2]
Materials:
-
Pentafluoropyridine
-
Tetrahydrofuran (THF)
-
Aqueous ammonia (0.88 specific gravity)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Light petroleum
Procedure:
-
Dissolve pentafluoropyridine (148 mmol) in THF (175 ml) in a round-bottomed flask fitted with a reflux condenser.
-
Add aqueous ammonia (125 ml), which will cause the solution to become cloudy and generate an exotherm.
-
Reflux the mixture for 18 hours, during which the solution should become clear.
-
Pour the cooled reaction mixture into water (500 ml) and extract with diethyl ether (3 x 75 ml).
-
Dry the combined ether extracts over magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid from light petroleum to yield pure 4-amino-2,3,5,6-tetrafluoropyridine as white needles.
Comparative Herbicidal Efficacy
The ultimate utility of this compound as a building block is demonstrated through the biological activity of its derivative, fluroxypyr. A comparison with other pyridine carboxylic acid herbicides, picloram and clopyralid, provides context for its performance against various weed species. The data is presented as the effective dose required to achieve 50% growth reduction (ED50).
| Herbicide | Target Weed | ED50 (g ae ha⁻¹) | Reference |
| Fluroxypyr | Kochia | Excellent Control | [3] |
| Picloram | Squash | 23.3 | [4] |
| Canola | 227.7 | [4] | |
| Okra | 17.3 | [4] | |
| Clopyralid | Squash | Less active than other herbicides | [4] |
| Canola | Less active than other herbicides | [4] | |
| Okra | Less active than other herbicides | [4] | |
| Aminopyralid | Squash | 21.1 | [4] |
| Canola | 60.3 | [4] | |
| Okra | 10.3 | [4] | |
| Triclopyr | Squash | 7.8 | [4] |
| Canola | 37.3 | [4] | |
| Okra | >100 | [4] |
Experimental Protocol: Evaluation of Herbicidal Activity
A generalized protocol for assessing the herbicidal efficacy of pyridine-based compounds in a laboratory or greenhouse setting is provided below.
Materials:
-
Test compounds (e.g., fluroxypyr, picloram, clopyralid)
-
Target weed species (e.g., Kochia, squash, canola, okra)
-
Pots with appropriate soil medium
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spraying equipment for herbicide application
-
Balance for measuring plant biomass
Procedure:
-
Plant Cultivation: Grow the target weed species from seed in pots until they reach a suitable growth stage for treatment (e.g., 2-4 leaf stage).
-
Herbicide Preparation: Prepare stock solutions of the test herbicides and make serial dilutions to achieve a range of application rates.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group for comparison.
-
Incubation: Place the treated plants back into the growth chamber or greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment: After a predetermined period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, epinasty).
-
Biomass Measurement: Harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Calculate the percent growth inhibition for each treatment relative to the untreated control. Use this data to determine the ED50 value for each herbicide on each weed species.
Visualizing Molecular Logic and Biological Pathways
To further aid in the understanding of the relationships between these building blocks and their biological effects, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-3,5-dichloro-2,6-difluoropyridine
For laboratory professionals engaged in research and development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS No. 2840-00-8), a compound that requires careful management due to its specific hazard profile.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal planning. The compound presents multiple risks that necessitate the use of personal protective equipment (PPE) and adherence to strict protocols.
Hazard Classification Summary
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] |
| H411 | Hazardous to the Aquatic Environment, Long-term (Chronic Category 2) | Toxic to aquatic life with long lasting effects.[1][2] |
Recommended Personal Protective Equipment (PPE) Before handling or preparing for disposal, it is mandatory to wear appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[3][4]
1. Waste Segregation and Collection:
-
Place unused or waste this compound into a designated, properly labeled, and sealable container for hazardous chemical waste.
-
Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[3][5]
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[6]
2. Engage a Licensed Disposal Facility:
-
The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][3][4]
3. Documentation:
-
Maintain accurate records of the waste, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Below is a logical workflow for the disposal decision-making process.
Caption: Disposal workflow for this compound.
Emergency Procedures: Accidental Release or Spill
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
Experimental Protocol for Spill Cleanup
-
Evacuate and Ventilate:
-
Assemble Cleanup Materials:
-
Don the required PPE as listed above.
-
For a solid spill, you will need:
-
A plastic sheet or tarp.
-
Non-sparking scoops or tools for mechanical cleanup.
-
A designated hazardous waste container.
-
-
-
Contain and Clean the Spill:
-
For a solid (powder) spill:
-
If the material is dissolved in a solvent:
-
Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[4]
-
-
-
Decontaminate and Finalize:
-
Thoroughly clean the contaminated surface after the material has been removed.[5]
-
Wash hands and any exposed skin thoroughly after handling.
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
-
Important Considerations:
-
Prevent Environmental Release: Do not allow the chemical to enter waterways, sewers, or soil.[4][5] Spillage should be collected and managed as hazardous waste.[1][2]
-
Fire Hazards: While the material itself is a solid, thermal decomposition can release toxic gases like hydrogen fluoride, carbon oxides, and phosgene.[5] Keep away from heat and ignition sources.
References
Essential Safety and Operational Guide for 4-Amino-3,5-dichloro-2,6-difluoropyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-3,5-dichloro-2,6-difluoropyridine. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and a clear operational workflow.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tight sealing safety goggles. | Protects against dust particles and splashes.[1] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | Prevents skin contact, as the substance is harmful if absorbed through the skin.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respiratory protection. | Required if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form which can create dust.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and wash contaminated clothing before reuse. | Prevents accidental ingestion and cross-contamination.[1][2][3] |
Hazard Summary
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed).[1][4]
-
Acute Dermal Toxicity: Category 4 (Harmful in contact with skin).[1][4]
-
Chronic Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).[1]
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of engineering controls such as showers, eyewash stations, and ventilation systems is recommended.[1]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid formation of dust and aerosols.[3]
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store away from strong oxidizing agents.
-
Keep out of the reach of children.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician if necessary.[1] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If symptoms persist, call a physician.[1] |
| Ingestion | Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. If symptoms persist, call a physician.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[1]
-
Methods for Cleaning Up: Cover powder spills with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal. Avoid creating dust. Clean the contaminated surface thoroughly.[1]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2][3][5]
-
Waste is classified as hazardous.[5]
Operational Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
